Carvone, (+-)-
Description
Natural Occurrence and Botanical Sources
Carvone (B1668592) is widely distributed in the plant kingdom, being found in the essential oils of numerous aromatic and medicinal plants. nih.govresearchgate.net Its presence is particularly notable in certain families and genera known for their production of volatile organic compounds. nih.govresearchgate.net
Lamiaceae Family Species
The Lamiaceae family, commonly known as the mint family, is a significant source of essential oils containing carvone. nih.govlongdom.org Many species within this family are characterized by a high content of aromatic compounds, including monoterpenes like carvone. nuft.edu.ua
Asteraceae Family Species
The Asteraceae family, also known as the daisy or sunflower family, also includes species that contain carvone in their essential oils. nih.govresearchgate.net This family is one of the largest families of flowering plants and is known for producing a variety of terpenes. mdpi.com
Specific Plant Genera and Species
Carvone is a major compound in the essential oils of several specific plant genera and species, contributing significantly to their characteristic aromas and biological properties. sbblgroup.comnih.gov
Mentha Species (e.g., Mentha spicata, Mentha viridis)
Mentha species, particularly spearmint (Mentha spicata), are well-known sources of carvone. wikipedia.orgsbblgroup.comfrontiersin.org (R)-(-)-Carvone is the most abundant compound in the essential oil of Mentha spicata, often making up 50-80% of the oil composition. wikipedia.org Research on Mentha spicata essential oil has shown carvone content varying in different studies and cultivars, with reported percentages ranging from approximately 40.8% to 76.65%. nih.gov The concentration of carvone in spearmint oil can also be influenced by factors such as storage conditions. primescholars.comprimescholars.com
| Mentha spicata Essential Oil Composition (Example) | Percentage (%) |
| Carvone | 40.8 ± 1.23 nih.gov |
| Limonene (B3431351) | 20.8 ± 1.12 nih.gov |
| 1,8-cineole | 17.0 ± 0.60 nih.gov |
| β-pinene | 2.2 ± 0.25 nih.gov |
| cis-dihydrocarvone | 1.9 ± 0.49 nih.gov |
| dihydrocarveol (B1210190) | 1.7 ± 0.31 nih.gov |
Mentha viridis is also recognized as a botanical source of carvone, with spearmint essential oil sometimes listed under the INCI name Mentha viridis leaf. lebermuth.com
Carum carvi (Caraway)
Carum carvi, commonly known as caraway, is a primary source of (S)-(+)-carvone. wikipedia.orgsbblgroup.com The essential oil extracted from caraway seeds is particularly rich in this enantiomer, often containing 60-70% (S)-(+)-carvone. wikipedia.org Studies on the essential oil composition of commercial caraway fruits have shown carvone content ranging from 44.5% to 95.9%, alongside varying amounts of limonene. tandfonline.com The biosynthesis of (+)-carvone in caraway fruits proceeds through a three-step pathway starting from geranyl diphosphate (B83284). nih.gov
| Carum carvi Essential Oil Composition (Example) | Percentage (%) |
| Carvone | 44.5–95.9 tandfonline.com |
| Limonene | 1.5–51.3 tandfonline.com |
Anethum graveolens (Dill)
Anethum graveolens, known as dill, is another notable source of carvone, specifically (S)-(+)-carvone, similar to caraway. wikipedia.orgsbblgroup.com Dill seed oil can contain carvone to the extent of about 40-60%. wikipedia.org The chemical composition of dill essential oil can vary, with studies reporting carvone as a major component, sometimes exceeding 50%. nih.govcabidigitallibrary.org Environmental factors, such as shading, can influence the carvone content in dill seed essential oil. nih.gov
| Anethum graveolens Essential Oil Composition (Example) | Percentage (%) |
| Carvone | 51.7 cabidigitallibrary.org |
| trans-dihydrocarvone | 14.7 cabidigitallibrary.org |
| dill ether | 13.2 cabidigitallibrary.org |
| α-phellandrene | 8.1 cabidigitallibrary.org |
| limonene | 6.9 cabidigitallibrary.org |
Carvone is a monoterpene ketone found in the essential oils of various aromatic and medicinal plants, notably those in the Lamiaceae and Asteraceae families. nih.govresearchgate.netresearchgate.net It is a significant component of the oils derived from caraway (Carum carvi), spearmint (Mentha spicata), and dill. wikipedia.orgecostore.com Carvone is synthesized and secreted by plants as a secondary metabolite, although its primary role in plants is not fully understood. nih.govchemicalbook.com Academic research into carvone has revealed a range of potential pharmacological properties, including antibacterial, antifungal, antiparasitic, antioxidant, anti-inflammatory, antidiabetic, and anticancer activities. nih.govresearchgate.netresearchgate.netnih.gov These properties have been investigated through both in vitro and in vivo studies, providing insights into the potential mechanisms of action, which often involve interactions with cellular membranes and molecular targets such as those involved in apoptosis and cell cycle arrest. nih.govresearchgate.netnih.gov
Carvone is a well-studied natural product in academic research due to its prevalence in essential oils and its diverse biological activities. nih.govresearchgate.netresearchgate.netnih.gov Its chemical structure, a p-menthane (B155814) monoterpenoid, features a cyclohex-2-enone ring with methyl and isopropenyl substituents. nih.gov Research has explored its potential applications in various fields, including medicine, agriculture, and the food industry, based on its observed biological effects. wikipedia.orgnih.govchemicalbook.comacs.org Studies have delved into its effects on different biological systems and organisms, investigating its impact on microbial growth, oxidative stress, inflammation, and cellular proliferation. nih.govresearchgate.netnih.govchemicalbook.commedcraveonline.commedchemexpress.com The molecule's interaction with biological targets, such as cell membranes and specific enzymes and receptors, is a key area of investigation to understand its mechanisms of action. nih.govresearchgate.netnih.govnih.gov
Stereoisomerism and Enantiomeric Forms in Research Context
Carvone exhibits stereoisomerism, existing as two mirror-image forms known as enantiomers: (S)-(+)-carvone and (R)-(−)-carvone. researchgate.netwikipedia.orgacs.orgbio-conferences.org These enantiomers share similar physicochemical properties but demonstrate distinct biological activities and odors. researchgate.netwikipedia.orgbio-conferences.org The presence and proportion of each enantiomer vary depending on the plant source. nih.govbio-conferences.org For instance, (S)-(+)-carvone is the primary component responsible for the characteristic aroma of caraway and dill seeds, while (R)-(−)-carvone is the dominant compound in spearmint oil, contributing to its minty smell. wikipedia.orgacs.orgbio-conferences.org Academic research often investigates the individual properties of these enantiomers to understand the role of chirality in their biological effects. nih.govbio-conferences.orgnih.govresearchgate.net
(S)-(+)-Carvone (D-Carvone)
(S)-(+)-Carvone, also known as D-carvone, is predominantly found in caraway and dill seed oils. wikipedia.orgacs.orgbio-conferences.org It is characterized by a spicy aroma with notes of rye. wikipedia.org Research on (S)-(+)-carvone has explored its various biological activities. Studies have indicated its potential in inhibiting potato sprouting and its antioxidant, anti-hyperglycemic, and anticonvulsant properties. medcraveonline.com It has also shown antimicrobial effects against various microorganisms. medcraveonline.com In the context of cancer research, (S)-(+)-carvone has demonstrated cytotoxic effects on selected human cancer cell lines, exhibiting concentration-dependent anti-proliferative effects. medcraveonline.com Mechanistic studies suggest that the α,β-unsaturated carbonyl functionality of (S)-(+)-carvone may interact with cellular nucleophilic groups, contributing to its cytotoxic activity. medcraveonline.com Furthermore, (S)-(+)-carvone has been investigated for potential anti-neurodegenerative activity, showing effects such as butyrylcholinesterase inhibition, neuroprotection, and improved memory acquisition in studies. medchemexpress.commdpi.com It has also been reported to have effects on locomotor activity and anticonvulsant-like activity in animal models. nih.govmdpi.com
(R)-(−)-Carvone (L-Carvone)
(R)-(−)-Carvone, also referred to as L-carvone, is the major constituent of spearmint oil. wikipedia.orgacs.orgbio-conferences.org It is known for its sweetish minty smell. wikipedia.org Academic research has also focused extensively on the properties of (R)-(−)-carvone. It has been investigated for its potential as a sustainable bioherbicide, demonstrating the ability to disrupt microtubules in weed species, leading to cell death. eurekalert.orgoup.com This targeted action on the cytoskeleton highlights its potential for environmentally friendly weed management. eurekalert.orgoup.com (R)-(−)-carvone has also been studied for its effects on the central nervous system, showing depressant effects and influencing parameters such as ambulation and sedation in animal models. bio-conferences.orgnih.gov Comparative studies with (S)-(+)-carvone have sometimes shown differences in potency or effects depending on the specific neurological activity being investigated. nih.govnih.gov Research also suggests that (R)-(−)-carvone may interact with the GABAA receptor as a negative allosteric modulator. nih.gov In addition to its herbicidal and neurological effects, (R)-(−)-carvone has been explored for potential anti-allergic and anti-inflammatory activities. researchgate.net
Data Table: Selected Research Findings on Carvone Enantiomers
| Carvone Enantiomer | Source Plant(s) | Characteristic Odor | Selected Research Findings | Relevant Study Type(s) |
| (S)-(+)-Carvone | Caraway, Dill | Spicy/Rye | Inhibition of potato sprouting, Antioxidant, Anti-hyperglycemic, Anticonvulsant, Antimicrobial, Cytotoxic effects on cancer cells, Neuroprotection. medcraveonline.commedchemexpress.commdpi.com | In vitro, In vivo |
| (R)-(−)-Carvone | Spearmint, Kuromoji | Minty/Sweet | Bioherbicidal activity (microtubule disruption), CNS depressant effects, Interaction with GABAA receptor, Potential anti-allergic/inflammatory effects. nih.govnih.govresearchgate.neteurekalert.orgoup.com | In vitro, In vivo |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDHMXUKGWMISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1=O)C(=C)C | |
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Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8047426 | |
| Record name | dl-Carvone | |
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Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
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Physical Description |
Colorless or pale yellowish liquid; [Hawley] White powder; | |
| Record name | Carvone | |
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Boiling Point |
230-231 °C | |
| Record name | CARVONE | |
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Solubility |
Colorless to pale straw colored liquid; spearmint odor; solubility in 70% alcohol: 1:2 /L-Carvone/, In water, 1300 mg/L at 25 °C /L-Carvone/, Colorless to light yellow liquid; solubility in 60% alcohol: 1:5 /D-Carvone/, Soluble in alcohol, ether, chloroform, propylene glycol, mineral oils; insoluble in glycerol | |
| Record name | CARVONE | |
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Vapor Pressure |
0.16 [mmHg] | |
| Record name | Carvone | |
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Color/Form |
Pale-yellowish or colorless liquid | |
CAS No. |
99-49-0, 22327-39-5 | |
| Record name | Carvone | |
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| Record name | Carvone [ISO] | |
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| Record name | CARVONE | |
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| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)- | |
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| Record name | D-p-mentha-1(6),8-dien-2-one | |
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| Record name | CARVONE, (±)- | |
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| Record name | CARVONE | |
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| Record name | Carvone | |
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Melting Point |
MP: 25.2 °C. Very soluble in ethanol; soluble in ether, carbon tetrachloride, chloroform /L-Carvone/, MP: <15 °C. Very soluble in ethanol; soluble in ether, chloroform /D-Carvone/ | |
| Record name | CARVONE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biosynthesis and Metabolic Engineering of Carvone
Monoterpene Biosynthetic Pathways
Monoterpenes are 10-carbon isoprenoids derived from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comacademicjournals.org In plants, these precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. mdpi.comacademicjournals.org The MEP pathway is the primary source of precursors for monoterpene biosynthesis in plastids. mdpi.comacademicjournals.org
Precursor Compounds and Initial Enzymatic Steps (e.g., Geranyl Diphosphate Cyclization)
The first committed step in monoterpene biosynthesis is the condensation of IPP and DMAPP to form the C10 precursor, geranyl diphosphate (GPP). academicjournals.orgnih.gov This reaction is catalyzed by geranyl diphosphate synthase (GPPS). nih.govmdpi.com GPPS enzymes are short-chain prenyltransferases that direct the metabolic flux towards monoterpene production. nih.gov
Following the formation of GPP, monoterpene synthases (also known as cyclases) catalyze the cyclization of GPP to form various cyclic monoterpenes, including limonene (B3431351). nih.govpnas.orgresearchgate.net This cyclization involves the ionization of the diphosphate group from GPP, generating a highly reactive allylic carbenium ion intermediate. pnas.orgnih.gov The monoterpene synthase enzyme then guides the rearrangement and cyclization of this intermediate within its active site to yield specific cyclic products. pnas.orgnih.gov The stereochemistry of the resulting limonene enantiomer (+)-(4R)-limonene or (-)-(4S)-limonene depends on the specific limonene synthase enzyme involved and the initial folding of GPP in the enzyme-substrate complex. nih.govacs.orgwikipedia.orgwikipedia.org For instance, (+)-limonene synthase is found in citrus fruits, while (-)-limonene (B1674923) synthase is present in spearmint. acs.orgwikipedia.org
Limonene as an Intermediate
Limonene serves as a key intermediate in the biosynthesis of carvone (B1668592). nih.govresearchgate.net In plants like caraway and spearmint, limonene, produced by limonene synthase, is further metabolized to produce carvone. nih.govresearchgate.netnih.govresearchgate.net The accumulation of limonene and carvone in plant fruits and tissues is a developmentally regulated process. researchgate.net Studies in caraway have shown that during fruit development, the content of carvone increases, while that of limonene may decrease, supporting the role of limonene as a precursor to carvone. nih.gov
Key Enzymatic Transformations to Carvone
The conversion of limonene to carvone involves a series of enzymatic transformations. This pathway typically proceeds through the intermediate carveol (B46549). nih.govresearchgate.netnih.gov
Limonene-6-hydroxylase Activity
The first committed step in the conversion of limonene to carvone is the hydroxylation of limonene at the C6 position. This reaction is catalyzed by limonene-6-hydroxylase (L6H), a cytochrome P450-dependent monooxygenase. nih.govresearchgate.netfrontiersin.org Limonene-6-hydroxylase mediates the C6 hydroxylation of limonene to produce trans-carveol. frontiersin.org In caraway, (+)-limonene-6-hydroxylase converts (+)-limonene to (+)-trans-carveol. nih.govnih.govexpasy.org Similarly, in spearmint, (-)-limonene-6-hydroxylase converts (-)-limonene to (-)-trans-carveol (B1215196). nih.govresearchgate.netgenome.jp The activity of limonene-6-hydroxylase plays a significant role in controlling the nature of the final monoterpene product. nih.govnih.gov The appearance of limonene-6-hydroxylase activity correlates closely with the onset of carvone accumulation in caraway fruits. nih.govnih.gov
Carveol Dehydrogenase Activity
The final step in the biosynthesis of carvone from carveol is the oxidation of carveol to carvone. This reaction is catalyzed by carveol dehydrogenase (CDH). researchgate.netfrontiersin.org Carveol dehydrogenase is an oxidoreductase that utilizes NAD+ or NADP+ as a cofactor. wikipedia.orgwikipedia.org In caraway, (+)-trans-carveol is oxidized by a dehydrogenase to (+)-carvone, utilizing NAD+ as a cofactor. nih.govnih.govwikipedia.orgenzyme-database.org In spearmint, (-)-trans-carveol is dehydrogenated to (-)-carvone (B1668593). researchgate.netwikipedia.org Carveol dehydrogenase activity has been localized to the glandular trichomes in spearmint, indicating that carvone biosynthesis occurs in these structures. oup.com Carveol dehydrogenases are members of the short-chain dehydrogenase/reductase (SDR) superfamily. researchgate.net
Here is a table summarizing the key enzymes and intermediates in the carvone biosynthesis pathway:
| Step | Enzyme | Substrate(s) | Product(s) | Location in Pathway |
| Formation of GPP | Geranyl diphosphate synthase (GPPS) | IPP, DMAPP | Geranyl diphosphate | Precursor Formation |
| Cyclization of GPP to Limonene | Limonene synthase (LS) | Geranyl diphosphate | Limonene | Initial Cyclization |
| Hydroxylation of Limonene to Carveol | Limonene-6-hydroxylase (L6H) | Limonene, O2, NADPH | trans-Carveol | Intermediate Step |
| Oxidation of Carveol to Carvone | Carveol dehydrogenase (CDH) | trans-Carveol, NAD(P)+ | Carvone | Final Step |
Genetic Manipulation and Metabolic Engineering Approaches
Metabolic engineering approaches have been explored to enhance carvone production, particularly in heterologous hosts like Escherichia coli and in the native plant producers. mdpi.comresearchgate.netgoogle.com These strategies often involve manipulating the genes encoding the enzymes in the carvone biosynthetic pathway.
One approach involves increasing the availability of the precursor compounds, IPP and DMAPP, by engineering the upstream MEP pathway. mdpi.comgoogle.com Another strategy is to introduce or overexpress the genes encoding the key enzymes in the carvone pathway, namely GPPS, limonene synthase, limonene-6-hydroxylase, and carveol dehydrogenase, in a host organism. mdpi.com Studies have demonstrated the functional expression of these enzymes in E. coli for carvone production. mdpi.comresearchgate.net However, achieving high yields can be challenging and may require balancing the expression levels of the different enzymes in the pathway. researchgate.net
Genetic manipulation in native plant producers, such as spearmint, has also been investigated. Reducing the expression of endogenous limonene synthase using techniques like RNA interference (RNAi) has been shown to decrease the production of limonene and carvone, while potentially redirecting metabolic flux to other pathways. mdpi.comfrontiersin.orgbohrium.com Conversely, introducing heterologous terpene synthases into these modified plants can lead to the production of different monoterpenes or their derivatives. mdpi.comfrontiersin.orgbohrium.com These studies highlight the complex interactions between different metabolic pathways in plants and the potential for metabolic engineering to alter the essential oil composition. mdpi.combohrium.com
Research findings indicate that balancing the expression of enzymes like cytochrome P450 limonene-6-hydroxylase and carveol dehydrogenase is crucial for maximizing carvone production in engineered systems. researchgate.net The efficiency of the endogenous MEP pathway can also be a limiting factor in microbial production of monoterpenes, suggesting the need for engineering this pathway to increase precursor supply. mdpi.com
Compound Names and PubChem CIDs
Overexpression Strategies for Enhanced Carvone Yield
Overexpression of key enzymes in the carvone biosynthetic pathway has been explored as a strategy to increase carvone yield. The pathway involves the cyclization of geranyl diphosphate (GPP) to limonene by limonene synthase (LimS), followed by hydroxylation of limonene to trans-carveol by limonene-6-hydroxylase (L6H), and finally oxidation of trans-carveol to carvone by trans-carveol dehydrogenase (CDH). nih.govfrontiersin.orgmdpi.com
Research in Mentha species, known producers of carvone, has focused on manipulating the expression of these genes. While specific detailed data tables on overexpression directly leading to enhanced carvone yield were not extensively found in the search results, studies on related monoterpene biosynthesis provide insights. For instance, overexpression of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), an enzyme in the MEP pathway which supplies precursors for monoterpenes, has shown to increase the accumulation of MEP-derived isoprenoids in plastids in other plant species. frontiersin.org Overexpression of DXR from peppermint resulted in an approximate 50% increase in monoterpene compositions. frontiersin.org This suggests that increasing the flux into the monoterpene pathway through precursor supply can impact the final product yield, including carvone.
RNAi Suppression for Pathway Flux Alteration
RNA interference (RNAi) has been utilized to suppress the expression of specific genes in the carvone biosynthetic pathway, primarily to redirect metabolic flux towards other desired compounds or to understand pathway regulation.
In Mentha spicata, RNAi was used to reduce the expression of endogenous MsLimS, the gene encoding limonene synthase. frontiersin.orgdntb.gov.ua This resulted in significant reductions in both limonene production (65–98%) and carvone production (67–91%) compared to wild-type plants. frontiersin.orgdntb.gov.ua Interestingly, this suppression led to increases in other metabolite classes, including sesquiterpenes (38–96%), fatty acids (40–44%), and flavonoids and phenolic metabolites (65–85%). frontiersin.org This demonstrates how altering flux at an early step in the monoterpene pathway can have widespread effects on other metabolic pathways.
Another study involving RNAi suppression of MsYABBY5, a transcription factor in spearmint, showed an increase in total monoterpene content (20–77%), although there were no significant changes observed in the expression of the genes directly involved in carvone production (GPPS, LimS, L6H, and CDH) or the MEP precursor pathway. frontiersin.org This suggests complex regulatory networks influencing carvone biosynthesis.
Impact of Environmental Factors on Biosynthesis
Environmental conditions can significantly influence the biosynthesis and accumulation of carvone in plants. Factors such as temperature, moisture, and light have been shown to affect the production of monoterpenoids. mdpi.com
While detailed quantitative data specifically on carvone production under varying environmental factors was not extensively available, general principles regarding monoterpenoid biosynthesis apply. For example, studies on the degradation of carvone in soil and water have shown that environmental conditions like soil type, pH, temperature, humidity, and precipitation can affect its degradation, which indirectly relates to its persistence and potential accumulation in the environment. mdpi.com Higher microbial activity, often influenced by temperature and moisture, can accelerate the decomposition of monoterpenoids. mdpi.com
In the context of plant cultivation, factors like fertilization, drying conditions, mechanical impedance, NaCl stress, and gamma irradiation have been reported to affect the composition of Mentha essential oils, which contain carvone. researchgate.net While the specific impact on carvone yield can vary, these studies highlight the sensitivity of monoterpene biosynthesis to environmental stimuli.
Cross-talk with Other Metabolic Pathways (e.g., MEP, MVA, Shikimate, Fatty Acid Pathways)
The biosynthesis of carvone is intricately linked with other metabolic pathways in the plant cell, particularly those providing the precursor molecules. The isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) units, the building blocks for all isoprenoids including monoterpenes like carvone, are supplied by two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. mdpi.comtandfonline.combiorxiv.org
While the classical view posits that the MEP pathway primarily supplies precursors for monoterpenes, diterpenes, and tetraterpenes, and the MVA pathway for sesquiterpenes and triterpenes, evidence of cross-talk and shared precursor pools between these pathways has emerged. tandfonline.combiorxiv.org Studies using isotopic labeling and metabolic flux analysis have demonstrated that both the MEP and MVA pathways can contribute to monoterpene biosynthesis, challenging the strict compartmentalization. biorxiv.org
Furthermore, manipulation of the carvone biosynthetic pathway can influence the flux of carbon into other metabolic routes. As mentioned in the RNAi suppression section, reducing limonene and carvone production in Mentha spicata led to increased levels of sesquiterpenes, fatty acids, flavonoids, and phenolic metabolites. frontiersin.org This indicates a complex interplay and competition for metabolic resources between the monoterpene pathway and pathways like fatty acid synthesis and the shikimate pathway (involved in flavonoid and phenolic production). researchgate.netfrontiersin.org
Research also suggests that S-carvone itself might influence other pathways. One study proposed that S-carvone could interfere with protein isoprenylation, a process that can involve MEP-derived isoprenoids, thereby affecting signaling cascades in plants. oup.comresearchgate.net This highlights a potential feedback mechanism or regulatory role of carvone on other cellular processes.
Pharmacological Activities and Molecular Mechanisms of Action of Carvone
Antimicrobial Properties
Carvone (B1668592), a monoterpenoid found in the essential oils of various plants, has demonstrated significant antimicrobial properties, positioning it as a compound of interest in the search for natural antimicrobial agents. Its efficacy extends to both bacteria and fungi, with research elucidating its mechanisms of action against these microorganisms.
Antibacterial Activity
Carvone exhibits a broad spectrum of antibacterial activity against numerous bacterial strains. nih.gov Its effects are particularly noted against both Gram-positive and Gram-negative bacteria, including common pathogens.
Studies have consistently shown the inhibitory effects of carvone on the growth of Escherichia coli and Staphylococcus aureus. nih.govmdpi.com Research involving carvone-loaded nanoparticles demonstrated a minimum inhibitory concentration (MIC) of 374 mg/mL against E. coli and a significantly lower MIC of 182 mg/mL against S. aureus, indicating greater efficacy against the Gram-positive bacterium. nih.gov Furthermore, when used as an antibacterial coating, carvone has been shown to effectively reduce the populations of E. coli and S. aureus by 86% and 84%, respectively. nih.govnih.gov Another study found that a nanoemulsion gel of caraway, which contains carvone, had a minimum inhibitory concentration (MIC) of 0.78 mg/mL against both E. coli and S. aureus. mdpi.com
The antibacterial efficacy of different forms of carvone and its derivatives has also been investigated. For instance, (-)-carvone (B1668593) and its derivative (-)-hydroxydihydrocarvone have shown activity against E. coli. scielo.br In contrast, other derivatives did not exhibit antibacterial effects in the same study. scielo.br
**Table 1: Antibacterial Activity of Carvone against E. coli and *S. aureus***
| Bacterial Strain | Carvone Formulation | Efficacy | Reference |
|---|---|---|---|
| Escherichia coli | Carvone-loaded nanoparticles | MIC: 374 mg/mL | nih.gov |
| Staphylococcus aureus | Carvone-loaded nanoparticles | MIC: 182 mg/mL | nih.gov |
| Escherichia coli | Antibacterial coating | 86% reduction | nih.govnih.gov |
| Staphylococcus aureus | Antibacterial coating | 84% reduction | nih.govnih.gov |
| Escherichia coli | Caraway nanoemulsion gel | MIC: 0.78 mg/mL | mdpi.com |
| Staphylococcus aureus | Caraway nanoemulsion gel | MIC: 0.78 mg/mL | mdpi.com |
| Escherichia coli | (-)-Carvone | Active | scielo.br |
| Staphylococcus aureus | (-)-Carvone & (-)-hydroxydihydrocarvone | MIC/MBC: 2.5 mg/mL | scielo.br |
The antibacterial effects of carvone are attributed to several mechanisms of action that disrupt bacterial cell structure and function. nih.govnih.gov A primary mechanism is its ability to increase the permeability of the bacterial cell membrane, leading to a loss of membrane integrity. nih.gov This disruption can cause the leakage of essential intracellular components and ultimately lead to bacterial cell death. researchgate.netmdpi.com
Carvone has also been observed to induce ultrastructural changes in bacteria. nih.govnih.gov Scanning electron microscopy has revealed that treatment with carvone can lead to a ruptured bacterial membrane. nih.gov These morphological changes further contribute to its bactericidal effects.
Furthermore, carvone has demonstrated significant antibiofilm activity. nih.gov It can inhibit the formation of biofilms, which are communities of bacteria that adhere to surfaces and are notoriously difficult to eradicate. tandfonline.com Studies have shown that carvone can inhibit biofilm formation in Chromobacterium violaceum by more than 80% at concentrations of 60 to 70 µg/mL. tandfonline.comtandfonline.com This effect is partly attributed to the disruption of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. tandfonline.com Carvone has also been shown to exhibit an antibiofilm effect against S. aureus. nih.gov
Antifungal Activity
In addition to its antibacterial properties, carvone is an effective antifungal agent against a wide range of fungal species, including those pathogenic to humans and plants. nih.govnih.gov
Carvone has been investigated for its antifungal activity against various fungal strains. nih.gov It has shown efficacy against Candida species, which are common causes of opportunistic fungal infections in humans. nih.govnih.gov Studies have demonstrated that both (+)-carvone and (-)-carvone are active against Candida albicans, with MIC/MFC values of 0.312 and 0.625 mg/mL, respectively. scielo.br Other derivatives of carvone have also shown moderate to weak activity against other Candida species like C. tropicalis, C. parapsilosis, and C. krusei. scielo.br
The antifungal properties of carvone also extend to mycotoxigenic fungi such as Fusarium, Aspergillus, and Penicillium species. nih.govnih.gov These fungi are significant plant pathogens and can contaminate food with mycotoxins. Furthermore, carvone has demonstrated activity against dermatophytes, which are fungi that cause infections of the skin, hair, and nails. nih.gov Essential oils containing carvone have shown effects against Trichophyton rubrum and Trichophyton verrucosum. nih.gov
Table 2: Antifungal Spectrum of Carvone
| Fungal Group | Species Examples | Reference |
|---|---|---|
| Candida spp. | C. albicans, C. tropicalis, C. parapsilosis, C. krusei | nih.govnih.govscielo.br |
| Fusarium spp. | F. subglutinans, F. cerealis, F. verticillioides | nih.govnih.gov |
| Aspergillus spp. | A. tubingensis, A. carbonarius | nih.govnih.gov |
| Penicillium spp. | Penicillium sp. | nih.govnih.gov |
| Dermatophytes | Trichophyton rubrum, Trichophyton verrucosum | nih.gov |
The antifungal mechanism of carvone, while not fully elucidated, is understood to involve the disruption of fungal cell structures and functions. nih.gov One of the key mechanisms is the inhibition of germ tube formation in Candida albicans. nih.gov The transition from yeast to hyphal form (germ tube formation) is a critical virulence factor for C. albicans, enabling it to invade host tissues. nih.govmdpi.com By inhibiting this process, carvone can reduce the pathogenicity of the fungus. nih.govmdpi.com For instance, essential oil from Mentha spicata, which is rich in carvone, has been shown to inhibit germ tube formation in C. albicans by up to 80%. nih.gov
Antiparasitic Activity
Carvone has been identified as a promising natural compound for its efficacy against various parasitic organisms.
Research has confirmed the larvicidal properties of carvone against mosquito vectors. Studies focusing on the essential oil of Mentha spicata, which is rich in R-(-)-carvone, have demonstrated its effectiveness against the larvae of Culex quinquefasciatus and Aedes aegypti.
The compound also shows significant anthelmintic activity against Haemonchus contortus, a pathogenic gastrointestinal nematode in small ruminants. In vitro studies using R-carvone nanoemulsions have shown potent effects on the eggs, larvae, and adult worms of this parasite. One formulation was able to inhibit the motility of adult worms by 100% after just three hours of exposure. This nanoemulsion also caused observable damage to the cuticle and mouth capsule of the adult nematodes. The effectiveness of R-carvone nanoemulsions in inhibiting egg hatching and larval development has also been quantified, highlighting its potential as a control agent for these parasites.
| Formulation | Test | EC50 (mg/mL) | Adult Motility Inhibition (at 800 µg/mL) |
|---|---|---|---|
| Uncoated (sonicator) | Egg Hatch Test | 0.19 | 79.16% after 12h |
| Uncoated (ultrahomogenizer) | Egg Hatch Test | 0.02 | 100% after 3h |
| Alginate-coated (ultrahomogenizer) | Egg Hatch Test | 0.17 | 100% after 3h |
| Uncoated (sonicator) | Larval Development Test | 0.29 | N/A |
| Uncoated (ultrahomogenizer) | Larval Development Test | 0.31 | N/A |
| Alginate-coated (ultrahomogenizer) | Larval Development Test | 0.95 | N/A |
Anti-inflammatory Effects
Carvone has been the subject of numerous studies proving its anti-inflammatory properties through both cellular and animal models.
In vitro studies, often using murine macrophage cell lines like RAW 264.7, have demonstrated carvone's ability to reduce the production of key inflammatory mediators. For example, carvone and its derivatives have been shown to significantly decrease the protein levels of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) production when stimulated by lipopolysaccharides (LPS).
In vivo research corroborates these findings. In a mouse model of acute lung injury induced by LPS, pretreatment with L-carvone markedly reduced the gene expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) in lung tissue. Similarly, in a murine model of allergic airway inflammation, oral administration of carvone enantiomers inhibited the recruitment of leukocytes, particularly eosinophils, to the bronchoalveolar lavage fluid.
The anti-inflammatory action of carvone is rooted in its ability to modulate key signaling pathways. As mentioned, carvone significantly inhibits the expression of iNOS, thereby reducing nitric oxide (NO) production, a critical mediator in the inflammatory response. Some studies have also observed a dual effect on pro-interleukin-1β (pro-IL-1β) protein levels, suggesting an inhibitory role in its proteolytic processing.
A primary mechanism of carvone's anti-inflammatory effect is its interference with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. (R)-(-)-carvone has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK) 1 and activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. These actions converge to inhibit the transcriptional activity of NF-κB, thereby decreasing the expression of its target inflammatory genes. While it may not affect the canonical NF-κB activation pathway (the degradation of its inhibitor, IκB-α), carvone appears to reduce the acetylation of the NF-κB/p65 subunit, a crucial step for its full transcriptional activity.
Interestingly, the two enantiomers of carvone, (R)-(-) and (S)-(+), exhibit different anti-inflammatory profiles. In a mouse model of allergic airway inflammation, (R)-carvone demonstrated promising anti-asthmatic potential by inhibiting leukocyte infiltration and mucus production in the lungs. This effect was correlated with an increase in the anti-inflammatory cytokine IL-10.
Conversely, (S)-carvone showed little inhibitory effect on these parameters and was associated with an increased production of interferon-gamma (IFN-γ), which could potentially contribute to airway inflammation. The molecular mechanisms also differ; the anti-inflammatory activity of (S)-(+)-carvone is mediated, at least in part, by the activation of Sirtuin-1 (SIRT1), a deacetylase that can reduce NF-κB/p65 activity. In contrast, (R)-(-)-carvone acts through the inhibition of JNK1 and activation of Nrf2. This demonstrates that the specific stereochemistry of the carvone molecule plays a crucial role in its biological activity.
Anticancer and Antiproliferative Activities
Carvone has shown notable anticancer and antiproliferative effects against a variety of cancer cell lines. Its mechanisms of action involve inducing programmed cell death (apoptosis) and halting the cell cycle.
Studies have demonstrated carvone's efficacy against myeloma, breast cancer, and neuroblastoma cell lines. For instance, L-carvone inhibited the proliferation of MCF-7 and MDA-MB-231 breast cancer cells with IC50 values of 1.2 mM and 1.0 mM, respectively. It also exerted significant antiproliferative effects on KMS-5 myeloma cells with an IC50 of 20 μM.
The anticancer mechanisms are multifaceted. In myeloma cells, carvone's effects are linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. This is accompanied by the inhibition of the p38 MAPK signaling pathway. In breast cancer cells, L-carvone was found to induce apoptosis mediated by p53 and caspase 3 activation. It also caused DNA damage and arrested the cell cycle in the S phase. Furthermore, carvone can suppress cancer cell adhesion, migration, and invasion by inhibiting the activation of focal adhesion kinase (FAK), a key regulator of metastatic processes.
| Compound | Cell Line | Cancer Type | IC50 Value |
|---|---|---|---|
| L-carvone | MCF-7 | Breast Cancer | 1.2 mM |
| L-carvone | MDA-MB-231 | Breast Cancer | 1.0 mM |
| Carvone | KMS-5 | Myeloma | 20 µM |
Efficacy Against Cancer Cell Lines (e.g., Myeloma, Melanoma, Breast Cancer)
Carvone has demonstrated notable anticancer properties across various human cancer cell lines. Research indicates that this monoterpene exerts significant antiproliferative effects in a dose-dependent manner. In studies involving myeloma KMS-5 cells, carvone exhibited an IC50 value of 20 μM, signifying potent cytotoxic activity. researchgate.nettandfonline.com Furthermore, carvone has been shown to inhibit the proliferation of B16F10 melanoma cells and demonstrates efficacy against breast cancer cell lines such as MCF-7. nih.govmdpi.com In vivo studies using an Ehrlich carcinoma mouse model have further substantiated these findings, showing that treatment with l-carvone significantly decreased tumor growth. nih.gov
| Cancer Type | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Myeloma | KMS-5 | Significant antiproliferative effects (IC50 = 20 μM) | researchgate.nettandfonline.com |
| Melanoma | B16F10 | Inhibition of cell proliferation | mdpi.com |
| Breast Cancer | MCF-7 | Anticancer activity, synergistic effect with doxorubicin (B1662922) | nih.gov |
| Breast Cancer | Ehrlich Ascites Carcinoma (in vivo) | Decreased tumor growth, increased tumor necrosis | nih.gov |
Molecular Mechanisms (e.g., Apoptosis Induction, Autophagy, Senescence, Cell Cycle Arrest)
The anticancer activity of carvone is underpinned by several key molecular mechanisms that disrupt cancer cell proliferation and survival. A primary mechanism is the induction of apoptosis, or programmed cell death. In myeloma KMS-5 cells, carvone's antiproliferative effects are directly linked to its ability to trigger apoptosis. researchgate.nettandfonline.com This is accompanied by the inhibition of the p38 MAPK signaling pathway, which is crucial for cell survival and proliferation. researchgate.net
Furthermore, carvone influences the cell cycle, a fundamental process that governs cell division. Investigations have revealed that carvone can induce cell cycle arrest at the G2/M phase in myeloma cells. researchgate.nettandfonline.com By halting the cell cycle at this checkpoint, carvone prevents cancer cells from proceeding to mitosis, thereby inhibiting their division and proliferation. In melanoma cells, carvone has been observed to decrease the expression of proliferating cell nuclear antigen (PCNA), a key marker of cell proliferation, and inhibit the activation of cyclin-dependent kinase 1 (CDK1), a protein essential for cell cycle progression. mdpi.com L-carvone has also been found to suppress the activation of Focal Adhesion Kinase (FAK), which in turn disrupts the interaction of breast cancer cells with the extracellular matrix, thereby decreasing cell adhesion, migration, and invasion. nih.gov
Neuropharmacological Effects
Carvone exhibits a range of neuropharmacological effects, demonstrating its potential to modulate various functions of the central nervous system. Its enantiomers, (S)-(+)-carvone and (R)-(−)-carvone, have been studied for their impact on CNS-related disorders, revealing a spectrum of activities from sedation to anticonvulsant effects. nih.gov
Modulation of Central Nervous System Disorders (e.g., Depression, Sedation, Nociception, Seizure)
Carvone has shown potential in modulating several central nervous system disorders through various mechanisms of action.
Depression: (R)-(-)-Carvone has demonstrated an antidepressant-like effect in mouse models, which is believed to involve antioxidant and monoaminergic mechanisms. researchgate.net
Sedation: Both enantiomers of carvone have been shown to produce depressive effects on the central nervous system, characterized by decreased ambulation, reduced responsiveness to touch, and increased sedation. nih.gov S-(+)-carvone, in particular, was noted to decrease spontaneous locomotor activity in certain experimental models, indicating a sedative effect. nih.gov
Nociception: Carvone possesses antinociceptive (pain-reducing) properties. nih.govnih.gov Studies have shown that (-)-carvone significantly decreases the pain response in both the first (neurogenic) and second (inflammatory) phases of the formalin test. nih.gov This analgesic effect is not mediated by the opioid system but is associated with a reduction in peripheral nerve excitability. nih.gov
Seizure: The anticonvulsant activity of carvone has been well-documented. nih.gov Specifically, (S)-(+)-carvone significantly increases the latency of convulsions induced by pentylenetetrazole (PTZ) and picrotoxin (PIC). nih.gov A derivative, cyano-carvone, has also shown potent anticonvulsant effects in pilocarpine-induced seizure models, reducing seizure severity and increasing survival rates. nih.gov This effect is partly attributed to the modulation of the cholinergic system. nih.govresearchgate.net
Anti-neurodegenerative Potential
Carvone demonstrates significant potential in combating neurodegenerative processes, primarily through its enzymatic inhibition and neuroprotective actions against oxidative stress.
Butyrylcholinesterase Inhibition
A key aspect of carvone's anti-neurodegenerative potential lies in its ability to inhibit butyrylcholinesterase (BChE), an enzyme that, like acetylcholinesterase, hydrolyzes the neurotransmitter acetylcholine. The inhibition of BChE is considered a viable therapeutic strategy for conditions like Alzheimer's disease. nih.govresearchgate.net Research has shown that S-(+)-carvone is an effective inhibitor of butyrylcholinesterase.
| Compound | Enzyme | Inhibitory Activity |
|---|---|---|
| S-(+)-Carvone | Butyrylcholinesterase (BChE) | 40% inhibition for 0.025 mg applied |
Neuroprotection Against Oxidative Stress (e.g., Reactive Oxygen Species Generation, Lipid Peroxidation)
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to neuronal damage in neurodegenerative diseases. Carvone exhibits strong neuroprotective properties by mitigating oxidative stress. nih.gov
S-(+)-carvone has been shown to protect against the generation of ROS and subsequent lipid peroxidation. nih.gov In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that pretreatment with S-(+)-carvone significantly decreased the generation of ROS and inhibited lipid peroxidation induced by hydrogen peroxide. nih.gov Similarly, cyano-carvone, a derivative, provides significant protection against lipid peroxidation and nitrite (B80452) formation in the hippocampus following pilocarpine-induced seizures. nih.govresearchgate.net This antioxidant action is likely due to a direct activation of antioxidant enzymes and an inhibition of free radical production, thereby protecting neurons from oxidative damage. nih.govresearchgate.net
Influence on Memory Acquisition
Carvone has demonstrated a positive influence on the processes of memory acquisition. In studies involving animal models, the administration of S-(+)-carvone was found to improve memory. Specifically, multiple-dose administration of S-(+)-carvone at a dose of 100 mg/kg significantly enhanced the acquisition of long-term memory in mice, as observed in passive avoidance tests nih.govresearchgate.net. A one-way ANOVA analysis confirmed that this repeated administration regimen had a significant effect on memory acquisition processes nih.gov. In contrast, a single-dose administration of S-(+)-carvone did not produce a statistically significant effect on these processes nih.gov.
The potential mechanism for this cognitive enhancement is linked to its anticholinergic activity. Research has shown that S-(+)-carvone is capable of inhibiting butyrylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in memory and learning researchgate.netnih.gov. By inhibiting this enzyme, carvone may increase the levels of acetylcholine in the brain, thereby facilitating memory processes.
Table 1: Effect of S-(+)-Carvone on Memory Acquisition in Mice
| Administration | Dose | Test Model | Result | Source |
|---|---|---|---|---|
| Multiple-Dose | 100 mg/kg | Passive Avoidance (PA) Test | Significantly increased IL value, improving memory acquisition. | nih.gov |
| Multiple-Dose | 50 mg/kg | Passive Avoidance (PA) Test | Did not significantly affect memory processes. | nih.gov |
| Single-Dose | 50 mg/kg & 100 mg/kg | Passive Avoidance (PA) Test | Did not significantly affect memory acquisition. | nih.gov |
Mechanisms Involving Ion Channels (e.g., TRPA1/TRPV1)
Carvone exerts part of its pharmacological effects through the modulation of various ion channels. Studies have shown that L-carvone causes a dose-dependent inhibition of several key ion channels, including GABA-A receptors, NMDA receptors, and Nav1.2 voltage-gated sodium channels nih.gov. The potency of L-carvone's inhibitory action was ranked as GABA-A ≥ Nav1.2 > NMDA nih.gov. This inhibition of voltage-gated sodium channels is consistent with findings that L-carvone decreases compound action potential amplitude in nerve axons, supporting a local anesthetic mechanism of action nih.gov.
Furthermore, research on (-)-carvone has identified it as a potent calcium channel blocker (CCB). Its antispasmodic effects in the guinea pig ileum are attributed to a CCB-like mode of action, where it was found to be almost 100 times more potent than verapamil in reducing contractions induced by high potassium levels nih.gov. This calcium antagonist activity is a key mechanism behind its ability to relax smooth muscles nih.govresearchgate.net. While direct, extensive research on carvone's interaction with TRPA1 and TRPV1 channels is less detailed, some studies note that it can modulate anesthetic-sensitive ion channels like TRPV1, which is important for analgesia nih.gov.
Blood-Brain Barrier Permeability and Accumulation in Brain Regions
A critical factor for any neuroactive compound is its ability to reach the central nervous system. Studies have confirmed that S-(+)-carvone can cross the blood-brain barrier nih.govresearchgate.netnih.gov. Following multiple-dose administration in mice, gas chromatography-mass spectrometry analysis identified the presence of S-(+)-carvone in both the plasma and brain tissue nih.govresearchgate.net.
Significantly, the analysis revealed not just the permeability of the barrier but also a notable accumulation of the compound in the hippocampus, a brain region integral to memory and cognitive functions nih.govresearchgate.net. The concentration of S-(+)-carvone was found to be substantially higher in the hippocampus (0.217 µg/mg of tissue) compared to the rest of the brain (0.045 µg/mg) nih.gov. This targeted accumulation in a key cognitive area underscores its potential for neuroprotective activity.
Table 2: Accumulation of S-(+)-Carvone in Mouse Brain Tissue
| Brain Region | Concentration (µg/mg of tissue) | Significance | Source |
|---|---|---|---|
| Hippocampus | 0.217 | Accumulation in a crucial region for memory and cognition. | nih.govresearchgate.net |
| Remnant of Brain | 0.045 | Lower concentration compared to the hippocampus. | nih.gov |
Antioxidant Activity
Carvone exhibits significant antioxidant properties, which have been demonstrated across numerous in vitro and in vivo studies nih.govproquest.com. The S-carvone enantiomer, in particular, has been shown to possess high total antioxidant activity, in some cases comparable to or even greater than the standard antioxidant α-tocopherol proquest.comtandfonline.comtandfonline.com. This activity is attributed to various mechanisms, including the prevention of chain initiation, decomposition of peroxides, and radical scavenging tandfonline.com.
Free Radical Scavenging Activity
A key component of carvone's antioxidant capacity is its ability to scavenge free radicals. It has shown a strong scavenging effect against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a stable free radical commonly used to evaluate antioxidant activity nih.govtandfonline.commdpi.com. In comparative studies, the scavenging effect of S-carvone on the DPPH radical was shown to be potent, ranking higher than other standard antioxidants like BHT and α-tocopherol tandfonline.com. Additionally, carvone has demonstrated activity against the superoxide (B77818) ion, further highlighting its role as a potent free radical scavenger nih.govresearchgate.net.
Role in Combating Oxidative Stress
Carvone plays a significant role in combating oxidative stress, a condition implicated in numerous chronic diseases nih.govmdpi.com. In animal models, treatment with carvone has been shown to effectively prevent liver injury induced by chronic immobilization stress, largely through its antioxidant and anti-inflammatory capabilities tandfonline.comnih.govtandfonline.com. It achieves this by decreasing levels of malondialdehyde (a marker of lipid peroxidation) and increasing the content of reduced glutathione (B108866) (a key cellular antioxidant) in the liver tandfonline.comnih.gov. Furthermore, S-(+)-carvone has demonstrated strong neuroprotective and hepatoprotective activity in vitro by significantly inhibiting the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation in neuronal and liver cell lines nih.govresearchgate.net.
Antidiabetic Activity
Carvone has been investigated for its potential antidiabetic effects, showing promise in regulating glucose metabolism and improving glycemic status in animal models of diabetes nih.govresearchgate.net. Studies on streptozotocin (STZ)-induced diabetic rats have shown that oral administration of carvone can lead to a significant decrease in plasma glucose and glycosylated hemoglobin (HbA1c) levels, along with a substantial increase in plasma insulin nih.govresearchgate.netnih.gov.
The antidiabetic action of carvone is linked to its ability to modulate key enzymes involved in carbohydrate metabolism nih.govresearchgate.netnih.gov. In diabetic rats, carvone administration helped restore the activities of altered carbohydrate metabolic enzymes in the liver to near-normal levels nih.govnih.gov. It has been shown to regulate the gene expression of crucial glycolytic enzymes, including glucokinase, pyruvate kinase, and phosphofructokinase 1, which are important for glucose homeostasis openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com. Furthermore, (R)-(−)-carvone has been found to significantly enhance the proliferation and insulin secretion of human pancreatic β-cells in vitro, suggesting a direct effect on insulin production and cell health wisdomlib.orgnih.gov. Histopathological examinations have confirmed that carvone treatment can reduce STZ-induced damage to both liver and pancreatic β-cells nih.govnih.gov.
Table 3: Summary of Carvone's Antidiabetic Effects in STZ-Induced Diabetic Rats
| Parameter | Effect of Carvone Administration | Mechanism/Significance | Source |
|---|---|---|---|
| Plasma Glucose | Significant Decrease | Improved glycemic control. | nih.govresearchgate.netnih.gov |
| Plasma Insulin | Significant Increase | Enhanced insulin secretion and/or β-cell function. | nih.govresearchgate.netnih.gov |
| Glycosylated Hemoglobin (HbA1c) | Significant Decrease | Better long-term glucose management. | nih.govnih.gov |
| Carbohydrate Metabolic Enzymes | Restoration to Near-Normal Levels | Regulates key enzymes in glucose metabolism. | nih.govnih.gov |
| Pancreatic β-cells | Reduced STZ-induced damage | Protects insulin-producing cells. | nih.govnih.gov |
Antineuraminidase Activity (Anti-influenza)
Carvone has been identified as a compound with neuraminidase inhibitory activity, suggesting its potential as an anti-influenza agent. nih.gov Neuraminidase is a crucial enzyme located on the surface of the influenza virus. nih.govnih.gov Its primary function is to cleave sialic acid residues from the host cell's surface, which is an essential step for the release of newly formed virus particles from an infected cell. nih.govyoutube.com By inhibiting the action of neuraminidase, the virus is unable to detach from the host cell membrane, preventing its spread and replication. nih.govyoutube.com
The mechanism of neuraminidase inhibitors typically involves mimicking the natural substrate of the enzyme, sialic acid, to block its active site. youtube.com This blockage prevents the enzyme from performing its function, thus halting the propagation of the infection. nih.gov While carvone is recognized for this inhibitory property, detailed studies on its specific molecular interactions with the neuraminidase active site are less common compared to synthetic antiviral drugs. nih.gov Research on other essential oil constituents has sometimes shown that the antiviral mechanism may involve interaction with other viral proteins, such as hemagglutinin (HA), rather than neuraminidase (NA). essencejournal.comessencejournal.comresearchgate.net However, for carvone, its documented activity is specifically linked to the inhibition of neuraminidase. nih.gov
Immunomodulatory Properties
Carvone demonstrates significant immunomodulatory properties, with its effects varying based on the specific enantiomer and the genetic background of the subject. nih.govmdpi.com The compound can act as either an immunostimulatory or an immunosuppressive agent by modulating cytokine production and immune cell responses. nih.gov
In one study, the inhalation of carvone produced contrasting effects in different strains of mice. It was found to be immunostimulatory in BALB/c mice, leading to an increase in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Conversely, in C57BL/6J mice, carvone acted as an immunosuppressant, causing a reduction in IL-1β and an increase in Interferon-gamma (IFN-γ). nih.gov This strain-specific activity highlights the complex interaction between carvone and the immune system. nih.gov
Furthermore, the specific stereoisomers of carvone ((R)-carvone and (S)-carvone) exhibit different immunomodulatory activities, particularly in the context of allergic airway inflammation. mdpi.com In a murine model, (R)-carvone was shown to increase the production of the regulatory cytokine IL-10, which is associated with the suppression of allergic responses. mdpi.commdpi.com In contrast, (S)-carvone administration led to an increase in IFN-γ, a cytokine typically associated with a Th1 immune response. mdpi.com Other research has also indicated that carvone administration can increase the total count of white blood cells (WBC). researchgate.net
Table 1: Effects of Carvone on Cytokine Production in Murine Models
| Carvone Form/Model | Effect on Cytokine Levels | Observed Immunomodulatory Outcome | Reference |
|---|---|---|---|
| Carvone Inhalation (BALB/c Mice) | ↑ IL-1β, ↑ IL-6, ↑ TNF-α | Immunostimulatory | nih.gov |
| Carvone Inhalation (C57BL/6J Mice) | ↓ IL-1β, ↑ IFN-γ | Immunosuppressive | nih.gov |
| (R)-Carvone (Allergic Inflammation Model) | ↑ IL-10 | Anti-allergic / Regulatory | mdpi.com |
| (S)-Carvone (Allergic Inflammation Model) | ↑ IFN-γ | Shift towards Th1 response | mdpi.com |
Antiarthritic Activity
D-carvone has demonstrated significant antiarthritic activity in preclinical models, primarily through the modulation of inflammatory pathways and the reduction of oxidative stress. nih.govresearchgate.netsemanticscholar.org In studies using complete Freund's adjuvant (CFA)-induced arthritis in rats, oral administration of D-carvone was shown to effectively mitigate several key markers of the disease. nih.govmdpi.com
The antiarthritic mechanism of D-carvone is closely linked to its ability to suppress pro-inflammatory cytokines. nih.gov Research has shown that D-carvone treatment significantly reduces the elevated levels of TNF-α, IL-1β, and IL-6 in arthritic rats. mdpi.com This modulation of cytokines helps to alleviate the inflammatory cascade that leads to joint damage and pathology. nih.gov
Table 2: Research Findings on the Antiarthritic Activity of D-Carvone in CFA-Induced Arthritic Rats
| Parameter | Effect of D-Carvone Administration | Reference |
|---|---|---|
| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significantly reduced levels | nih.govmdpi.com |
| Paw Swelling / Edema | Significantly reduced | nih.govsemanticscholar.org |
| White Blood Cells (WBC) | Reduced levels | nih.govnih.gov |
| Red Blood Cells (RBC) & Hemoglobin (Hb) | Improved levels | nih.govnih.gov |
| Oxidative Stress (Lipid Peroxidation) | Lowered levels | nih.govresearchgate.net |
| Antioxidant Status | Significantly elevated enzymatic and non-enzymatic antioxidants | nih.govresearchgate.net |
Metabolism and Pharmacokinetics of Carvone
In Vivo Metabolic Pathways
In vivo studies have identified the primary metabolic routes for carvone (B1668592), which involve oxidation and reduction reactions researchgate.netnih.gov.
Major Metabolites (e.g., Carvonic Acid, Dihydrocarvonic Acid, Uroterpenolone)
In humans, the major in vivo metabolites of both S-(+)- and R-(-)-carvone have been identified as dihydrocarvonic acid, carvonic acid, and uroterpenolone researchgate.netnih.govacs.org. These metabolites are formed through oxidative pathways involving the double bond in the side chain of the carvone molecule researchgate.netnih.gov.
Here is a table summarizing the major metabolites identified in human studies:
| Metabolite | Description |
| Dihydrocarvonic acid | α,4-dimethyl-5-oxo-3-cyclohexene-1-acetic acid |
| Carvonic acid | α-methylene-4-methyl-5-oxo-3-cyclohexene-1-acetic acid |
| Uroterpenolone | 5-(1,2-dihydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one |
Minor Metabolites (e.g., Carveol (B46549), Dihydrocarveol)
Minor metabolites of carvone identified in humans include the reduction products carveol and dihydrocarveol (B1210190) researchgate.netnih.govacs.org. Carveol is formed by the reduction of the ketone group in carvone wikipedia.org. Dihydrocarveol can be formed by the hydrogenation of the endocyclic double bond of carveol inchem.org.
Proposed Intermediates (e.g., 10-Hydroxycarvone)
10-Hydroxycarvone has been proposed as a metabolic intermediate in the metabolism of carvone in some species, such as rabbits researchgate.netnih.gov. However, 10-hydroxycarvone was not detected as a major metabolite in human studies, suggesting potential interspecies differences or more efficient further metabolism in humans leading to products like carvonic acid researchgate.netnih.govnih.govacs.org.
Stereospecificity in Metabolism of Enantiomers
Studies investigating the metabolism of the carvone enantiomers (S-(+)-carvone and R-(-)-carvone) in humans have indicated no significant differences in the major metabolic pathways or the resulting major metabolites researchgate.netnih.govacs.orgnih.gov. However, in vitro studies using rat and human liver microsomes have shown stereoselective biotransformation in the formation of carveol isomers nih.govoup.com. Specifically, 4R, 6S-(-)-carveol was formed from R-(-)-carvone, while 4S, 6S-(+)-carveol was produced from S-(+)-carvone nih.govoup.com. This suggests that while the major oxidative pathways may not be stereospecific in vivo in humans, the initial reduction of the ketone group can exhibit stereoselectivity depending on the enzyme system involved acs.orgnih.govoup.com.
Here is a table illustrating the stereoselective formation of carveol isomers in liver microsomes:
| Carvone Enantiomer | Metabolite Formed | Stereochemistry |
| R-(-)-carvone | Carveol | 4R, 6S-(-) |
| S-(+)-carvone | Carveol | 4S, 6S-(+) |
Data based on in vitro studies in rat and human liver microsomes. nih.govoup.com
Detoxification Mechanisms
Carvone undergoes detoxification through various mechanisms aimed at increasing its water solubility and facilitating excretion inchem.org.
Reduction of Ketone Group followed by Conjugation (e.g., Glucuronic Acid Conjugates)
A significant detoxification pathway for carvone involves the reduction of its ketone group to form the corresponding alcohol, carveol, or dihydrocarveol inchem.orgscbt.com. These alcohol metabolites can then undergo conjugation with endogenous compounds, primarily glucuronic acid inchem.orgscbt.comeuropa.eu. Glucuronide conjugates are more polar and readily excreted in urine inchem.orgacs.org. Glucuronic acid conjugates of carveol and dihydrocarveol have been detected in the urine of experimental animals inchem.orgscbt.com. While human studies have treated urine samples with glucuronidase and sulfatase assuming conjugation, quantitative data on conjugated forms are not always reported acs.orgnih.gov.
Other potential detoxification pathways include side-chain oxidation followed by conjugation and, to a lesser extent, glutathione (B108866) conjugation inchem.orgscbt.comakjournals.commedcraveonline.com.
Side-Chain Oxidation and Conjugation
Alicyclic ketones like carvone, which possess an alkyl or alkenyl side-chain, can undergo oxidation of this side-chain. inchem.orgscbt.com This oxidation yields polar metabolites. inchem.orgscbt.com These polar metabolites can then be conjugated, primarily with glucuronic acid or sulfate. inchem.orgscbt.com The resulting conjugates are subsequently excreted, predominantly in the urine and to a lesser extent in the faeces. inchem.orgscbt.com Studies in rabbits have shown that a racemic mixture of carvone undergoes side-chain oxidation. inchem.orgscbt.com In humans, oxidation of the double bond in the side chain is considered a major metabolic pathway for both S-(+)- and R-(-)-carvone. researchgate.neteuropa.eunih.govacs.org This oxidation can lead to the formation of metabolites such as α,4-dimethyl-5-oxo-3-cyclohexene-1-acetic acid (dihydrocarvonic acid), α-methylene-4-methyl-5-oxo-3-cyclohexene-1-acetic acid (carvonic acid), and 5-(1,2-dihydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one (uroterpenolone). researchgate.neteuropa.eunih.govacs.org
Glutathione Conjugation
Carvone, being an alpha,beta-unsaturated ketone, is predicted to undergo glutathione conjugation. inchem.org This process involves the reaction of carvone with glutathione, a tripeptide involved in detoxification. researchgate.netinchem.org While predicted, glutathione conjugation is generally considered a minor metabolic route for carvone due to its relatively low reactivity in vitro. inchem.org However, studies have shown that carvone can rapidly conjugate with glutathione even in the absence of glutathione S-transferase. inchem.orgscbt.com Carvone intake has also been associated with a decrease in glutathione content in various tissues, such as the liver, lung, and large-bowel mucosa in mice. inchem.orgscbt.com Treatment with carvone has been shown to increase the activity of glutathione S-transferase in certain tissues. scbt.com
Hydrogenation of Endocyclic Double Bonds
Hydrogenation of the endocyclic double bond is another metabolic pathway for carvone and its derivatives. In rabbits, carvone is metabolized by hydrogenation of the endocyclic double bond to produce 8-menthen-2-ol (dihydrocarveol). inchem.orgscbt.com Dihydrocarveol can be excreted unchanged. inchem.orgscbt.com Hydrogenation of a double bond, if present in a metabolite, can lead to the formation of a dihydro derivative. inchem.orgscbt.com Reduction of the ketone group in carvone yields carveol, which can then be converted to a glucuronic acid conjugate and excreted. inchem.orgscbt.com The glucuronic acid conjugate of dihydrocarveol has also been detected in the urine of rabbits. inchem.orgscbt.com
Absorption and Elimination Processes
Carvone is readily absorbed in animals after oral administration. researchgate.net It exhibits a low volume of distribution, and maximum plasma levels are typically reached relatively quickly, often within 30 minutes. researchgate.net Elimination of carvone appears to be rapid, with a reported half-life of less than 2 hours in animals. researchgate.net Within 24 hours, the primary urinary metabolites include hydroxylated carvone derivatives that have undergone reduction and oxidation, excreted either freely or as glucuronic acid conjugates, as well as carveol. researchgate.net The efficient excretion of these polar metabolites via the kidneys into the urine suggests that carvone is rapidly absorbed and metabolized into products that are efficiently eliminated. researchgate.net Carvone has also been detected unchanged in the urine of humans, suggesting direct excretion can also occur. inchem.orgscbt.com Based on its physicochemical properties, such as a log Kow of 2.74, L-carvone is unlikely to accumulate with intermittent exposure. europa.eunih.govbio-conferences.org L-carvone is expected to be absorbed after oral, inhalatory, and dermal exposure and to be widely distributed in the body. europa.eu In sheep, intramuscular L-carvone shows rapid absorption with peak concentrations reached within 12 to 15 minutes, relatively slow plasma elimination, and low tissue concentrations after 24 hours. avma.org
Chemical Synthesis and Derivatization of Carvone
Synthetic Routes and Methodologies for Carvone (B1668592) and its Enantiomers
While carvone can be isolated from essential oils, synthetic methods are crucial for meeting industrial demand and for accessing specific enantiomers. The most common precursor for synthetic carvone is limonene (B3431351), another abundant monoterpenoid.
The synthesis of (R)-(-)-carvone, which is characteristic of spearmint oil, is often achieved from (R)-(+)-limonene, a byproduct of the citrus industry. rsc.orgacs.org A well-established three-step procedure begins with the regioselective electrophilic addition of nitrosyl chloride (NOCl) to the endocyclic double bond of (+)-limonene. rsc.org This reaction forms limonene nitroso-chloride. In the subsequent step, elimination of hydrogen chloride from this intermediate yields carvoxime (B7783262). rsc.org Finally, the hydrolysis of carvoxime, often catalyzed by a weak acid like oxalic acid to prevent aromatization to carvacrol, produces (-)-carvone (B1668593). rsc.org
A detailed laboratory-scale synthesis of (-)-carvone from (+)-limonene involves the following steps:
Synthesis of Limonene Nitroso-Chloride : (+)-Limonene is reacted with in situ generated nitrosyl chloride (from sodium nitrite (B80452) and hydrochloric acid) in isopropanol (B130326) at a temperature below 10 °C. rsc.org
Synthesis of Carvoxime : The crude limonene nitroso-chloride is heated under reflux with dimethylformamide and isopropanol. The resulting solution is then poured into ice water to precipitate the carvoxime. rsc.org
Synthesis of (-)-Carvone : The carvoxime is refluxed with a 10% oxalic acid solution. The crude (-)-carvone is then isolated by steam distillation, followed by extraction and purification via fractional distillation under reduced pressure. rsc.org
Similarly, (S)-(+)-carvone, the main constituent of caraway and dill seed oils, can be synthesized from d-limonene. google.com The process mirrors that for the R-(-) enantiomer, starting with the appropriate limonene enantiomer.
Biosynthesis of carvone also proceeds from limonene. In caraway (Carum carvi), geranyl diphosphate (B83284) is first cyclized to (+)-limonene by limonene synthase. nih.gov This is followed by a cytochrome P-450-dependent hydroxylation to yield (+)-trans-carveol, which is then oxidized by a dehydrogenase to (+)-carvone. nih.gov A similar pathway occurs in spearmint (Mentha spicata) to produce (-)-carvone from (-)-limonene (B1674923). nih.govresearchgate.net Biotechnological approaches are being explored to produce carvone enantiomers through enantioselective limonene hydroxylation and subsequent dehydrogenation using microorganisms like Pleurotus sapidus and Rhodococcus opacus. researchgate.net
Chemical Modification Strategies for Carvone
The presence of an α,β-unsaturated ketone, a chiral center, and an exocyclic double bond makes carvone a versatile platform for chemical modifications. These modifications aim to generate novel derivatives with potentially enhanced or new biological activities.
The ketone functional group of carvone is a primary site for derivatization. Reaction with hydrazine (B178648) derivatives leads to the formation of hydrazones. For instance, a novel chiral (S)-carvone dihydrazone has been synthesized by reacting natural (S)-carvone with oxalyldihydrazide. researchgate.net In another approach, L-carvone is first reacted with 4-methyl-thiosemicarbazide to form L-carvone 4-methyl-thiosemicarbazone. nih.gov This intermediate is then treated with ethyl bromoacetate (B1195939) to yield an L-carvone-based thiazolinone intermediate, which can be further reacted with various aryl aldehydes to produce a series of L-carvone-based thiazolinone–hydrazone compounds. nih.gov The yields for the final condensation step are reported to be in the range of 77.4–91.6%. nih.gov
| Step | Reactants | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | L-Carvone, 4-Methyl-thiosemicarbazide | Hydrochloric acid (catalyst) | L-Carvone 4-methyl-thiosemicarbazone | - |
| 2 | L-Carvone 4-methyl-thiosemicarbazone, Ethyl bromoacetate | Sodium ethoxide, Anhydrous ethanol, Reflux | L-Carvone-based thiazolinone intermediate | 93.0% |
| 3 | L-Carvone-based thiazolinone intermediate, Aryl aldehyde | Potassium hydroxide (B78521), Anhydrous ethanol, Reflux | L-Carvone-based thiazolinone–hydrazone | 77.4–91.6% |
Carvone can be converted to its corresponding oxime, carvoxime, which serves as a precursor for oxime esters. A solvent-free, ZnO-mediated benzoylation between carvone oxime and acyl compounds has been reported for the synthesis of various carvone oxime esters and carvone oxime sulfonic esters. dntb.gov.uaresearchgate.net This method is described as mild, direct, and providing moderate to excellent yields with good substrate tolerance. dntb.gov.ua
The synthesis of carvone-derived 1,2,3-triazoles is often achieved using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmdpi.comorganic-chemistry.orgwikipedia.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. mdpi.comjetir.org
One synthetic strategy involves the initial conversion of (R)-carvone into a terminal alkyne derivative. This is a two-step process where (R)-carvone is first transformed into its oxime, which is then alkylated with propargyl bromide in the presence of potassium carbonate to yield the terminal alkyne with a reported 79% yield. mdpi.com This alkyne derivative is then reacted with various aryl azides in the presence of a Cu(I) catalyst (generated in situ from CuSO₄·5H₂O and sodium ascorbate) to afford the desired 1,4-disubstituted 1,2,3-triazoles. mdpi.com
Another approach begins with the chlorination of L-carvone, followed by a nucleophilic substitution with sodium azide (B81097) to produce 10-azidocarvone. nih.gov This azide intermediate can then undergo a CuAAC reaction with various propargylated amines and amides, catalyzed by copper iodide, to yield a family of terpenyl-1,2,3-triazoles with yields up to 84%. nih.gov
| Starting Material | Key Intermediate | Reaction Partner | Catalyst System | Final Product |
|---|---|---|---|---|
| (R)-Carvone | (R)-Carvone terminal alkyne | Aryl azides | CuSO₄·5H₂O / Sodium ascorbate | 1,4-Disubstituted 1,2,3-triazoles |
| L-Carvone | 10-Azidocarvone | Propargylated amines/amides | Copper(I) iodide | Terpenyl-1,2,3-triazoles |
The reactivity of the double bonds in carvone allows for various other functionalizations.
Hydration and Esterification : The exocyclic double bond of the isopropenyl group can undergo acid-catalyzed hydration. For example, stirring R-(-)- or S-(+)-carvone with a 50% aqueous solution of sulfuric acid at 0 °C yields R-(−)- and S-(+)-8-hydroxycarvotacetone, respectively, though yields are reported to be less than 50%. mdpi.com These tertiary alcohols can be subsequently O-acylated with acetic anhydride (B1165640) using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to form the corresponding acetoxy derivatives. nih.gov
Epoxidation : The external double bond of carvone can be selectively epoxidized using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), leaving the α,β-unsaturated ketone system intact. mdpi.comnih.gov The epoxidation of R-(−)-carvone with m-CPBA gives the corresponding epoxide in a 66% yield. nih.gov This reaction is generally not stereoselective, producing a mixture of diastereomers. nih.gov However, diastereoselective synthesis of 7,8-carvone epoxides has been achieved through a two-step route involving a bromoester intermediate formed using organocatalysis. mdpi.com These epoxides are valuable intermediates; for example, the carvone-epoxide can react with primary amines in a domino reaction to form the bicyclic morphan skeleton. nih.gov
Chemical Transformations (e.g., Epoxidation, Reduction, Oxidation, Hydration)
Carvone's structure, featuring two distinct carbon-carbon double bonds and a carbonyl group, allows for a variety of chemical transformations. The reactivity of each site depends on the reagents and conditions used, enabling the selective synthesis of numerous derivatives. wikipedia.org
Epoxidation: The epoxidation of carvone is a classic example of regioselective reactions. datapdf.com The molecule contains two double bonds: an electron-rich, isolated bond in the isopropenyl side chain and an electron-deficient bond conjugated with the carbonyl group (an α,β-unsaturated ketone). datapdf.comacs.org Reagents such as peroxy acids, like meta-chloroperoxybenzoic acid (m-CPBA), preferentially epoxidize the more nucleophilic isolated double bond of the isopropenyl group, leaving the α,β-unsaturated system intact. mdpi.comnih.gov In contrast, treatment with alkaline hydrogen peroxide (H₂O₂) results in the epoxidation of the electron-deficient α,β-unsaturated double bond. wikipedia.orgacs.org
Reduction: The reduction of carvone can target the double bonds or the carbonyl group, depending on the reducing agent. wikipedia.org
Catalytic Hydrogenation: This can lead to the reduction of one or both double bonds as well as the carbonyl group, potentially yielding carvomenthol (B157433) or carvomenthone. wikipedia.org
Selective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction) or the Meerwein-Ponndorf-Verley (MPV) reduction using aluminum isopropoxide selectively reduce the ketone to an alcohol, yielding carveol (B46549). wikipedia.org
Selective Alkene Reduction: The use of zinc and acetic acid reduces the conjugated double bond to give dihydrocarvone (B1202640). wikipedia.org
Complete Reduction: A Wolff–Kishner reduction, using hydrazine and potassium hydroxide, removes the carbonyl oxygen entirely and reduces the double bonds, ultimately forming limonene. wikipedia.org
Oxidation: Besides epoxidation, other oxidative transformations of carvone have been explored. Oxidation with reagents like potassium permanganate (B83412) (KMnO₄) or ozone can lead to cleavage of the carbon-carbon double bonds, resulting in the formation of various products, such as dicarboxylic acids or lactones. wikipedia.org Air oxidation in the presence of a base can produce a diketone. wikipedia.org
Hydration: The acid-catalyzed addition of water to the isopropenyl double bond of carvone follows Markovnikov's rule, leading to the formation of 8-hydroxycarvotanacetone (B1214992). mdpi.comnih.gov This reaction proceeds via a tertiary carbocation intermediate. nih.gov
Table 1: Summary of Chemical Transformations of Carvone
| Transformation | Reagent(s) | Major Product(s) | Site of Reaction |
| Epoxidation | m-CPBA | 8-Epoxycarvotanacetone | Isopropenyl C=C |
| Epoxidation | H₂O₂, NaOH | Carvone-1,2-oxide | Conjugated C=C |
| Reduction | NaBH₄, CeCl₃ | Carveol | Carbonyl group |
| Reduction | Zn, Acetic Acid | Dihydrocarvone | Conjugated C=C |
| Reduction | Hydrazine, KOH | Limonene | Carbonyl and C=C bonds |
| Hydration | H₂SO₄ (aq) | 8-Hydroxycarvotanacetone | Isopropenyl C=C |
| Oxidation | KMnO₄ | Cleavage products | C=C bonds |
The regioselectivity of reactions involving carvone is highly dependent on the electronic nature of its functional groups and the mechanism of the chosen transformation. acs.org
Regioselectivity: The epoxidation of carvone serves as a prime example of regioselectivity. The use of electrophilic epoxidizing agents like m-CPBA results in the selective oxidation of the electron-rich isopropenyl double bond, which acts as the nucleophile in the reaction. acs.orgresearchgate.net Conversely, the nucleophilic epoxidation with alkaline hydrogen peroxide targets the electron-poor α,β-unsaturated double bond. acs.orgresearchgate.net This selectivity is attributed to the different roles played by the alkene: it acts as a nucleophile in the peroxy acid reaction but as an electrophile in the alkaline H₂O₂ reaction. acs.org
Conjugate additions to the α,β-unsaturated ketone system also demonstrate regioselectivity. Organocuprates, such as lithium dimethylcuprate, selectively perform a 1,4-addition (conjugate addition), while Grignard reagents may favor 1,2-addition to the carbonyl carbon. wikipedia.orgresearchgate.net
Stereoselectivity: The inherent chirality of carvone often influences the stereochemical outcome of its reactions. For instance, the conjugate addition of lithium dimethylcuprate to carvone is highly stereoselective, placing the incoming methyl group predominantly in a trans position relative to the isopropenyl group. wikipedia.orgresearchgate.net This substrate-controlled stereoselectivity is a valuable feature in asymmetric synthesis. researchgate.net However, some reactions, such as the epoxidation of the exocyclic double bond, can result in a mixture of diastereomers. mdpi.comnih.gov
Mechanistic studies provide insight into the selectivity observed in carvone transformations.
Epoxidation Mechanisms:
Peroxy Acid Epoxidation: Theoretical studies using molecular electron density theory confirm that the epoxidation with peracetic acid proceeds through a one-step mechanism. rsc.org The reaction involves a transition state where the formation of the two new C-O single bonds is somewhat asynchronous. rsc.org The high chemoselectivity for the isopropenyl group is attributed to its higher nucleophilicity compared to the conjugated double bond. rsc.org
Alkaline Hydrogen Peroxide Epoxidation: The mechanism for the epoxidation of α,β-unsaturated ketones involves the nucleophilic attack of a hydroperoxide anion (OOH⁻), generated from H₂O₂ and a base, onto the β-carbon of the double bond (a Michael-type addition). datapdf.com This is followed by an intramolecular cyclization where the resulting enolate attacks the oxygen-oxygen bond, displacing a hydroxide ion to form the epoxide ring. youtube.com
Structure-Activity Relationship Studies of Carvone Derivatives
Modifying the carvone scaffold has been a strategy to develop new compounds with enhanced or novel biological activities. These studies help to establish structure-activity relationships (SAR), linking specific structural features to biological function.
Researchers have synthesized various carvone derivatives and evaluated their potential as therapeutic agents. researchgate.net For example, a series of 1,2,3-triazoles derived from carvone were synthesized via a click chemistry approach starting from 10-azido-carvone. nih.gov These derivatives were found to exhibit high antioxidant activity, in some cases comparable to that of vitamin C. nih.gov The study suggested that the enone fragment within the carvone structure contributes to the antioxidant properties, while the added triazole and amine moieties improve water solubility. nih.gov
Other studies have focused on creating derivatives to probe anti-inflammatory activity. mdpi.comnih.gov By synthesizing compounds such as 8-hydroxycarvotanacetone and 8-epoxycarvotanacetone, researchers have explored how modifications to the isopropenyl side chain impact inflammatory pathways in murine macrophages. mdpi.com While some of these derivatives showed the ability to reduce nitric oxide production and affect pro-inflammatory cytokine levels, they generally exhibited low potency, suggesting that further modifications are needed to develop more promising drug candidates. nih.gov The antioxidant activity of carvone and its derivatives against the superoxide (B77818) ion has also been noted, highlighting the potential of the natural product itself. nih.govresearchgate.net
Table 2: Biological Activity of Selected Carvone Derivatives
| Derivative Class | Structural Modification | Investigated Activity | Key Finding | Reference(s) |
| 1,2,3-Triazoles | Addition of triazole moieties at the C10 position | Antioxidant | High antioxidant activity, comparable to Vitamin C. | nih.gov |
| Alcohols/Epoxides | Hydration or epoxidation of the isopropenyl group | Anti-inflammatory | Reduction of nitric oxide and modulation of pro-IL-1β levels. | mdpi.comnih.gov |
| Chloro-derivatives | Halogenation | Antioxidant | Potent activity against superoxide radicals. | nih.govresearchgate.net |
Carvone as a Building Block for Complex Molecule Synthesis
Carvone, available as both (R)- and (S)-enantiomers from natural sources, is a valuable chiral building block for the total synthesis of more complex molecules, particularly terpenoids and other natural products. nih.govacs.org Its rigid cyclohexenone framework and multiple functional groups provide a versatile starting point for constructing intricate molecular architectures. researchgate.net
A notable strategy involves using C-C bond cleavage to remodel the carvone skeleton into diverse synthetic intermediates. nih.gov For example, (S)-carvone was converted into an epoxy pivalate, which then underwent a key titanium(III)-mediated cyclization to afford a cyclobutanol (B46151) intermediate. nih.gov This intermediate was a crucial component in a concise synthesis of the natural product (+)-paeonisuffrone. nih.gov This approach demonstrates how the carvone scaffold can be strategically disassembled and reconfigured to access structurally unrelated and complex targets. nih.gov Carvone has also been employed as a versatile starting material for the total syntheses of various heterocyclic sesquiterpenoids. researchgate.net
Advanced Analytical Techniques for Carvone Research
Chromatographic Methods
Chromatographic techniques are essential for separating carvone (B1668592) from other volatile and non-volatile compounds present in samples like essential oils, plant extracts, or food products.
Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)
Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like carvone. It is frequently coupled with various detectors to provide both quantitative and qualitative information. Flame Ionization Detectors (FID) are commonly used for the quantification of carvone due to their high sensitivity to organic compounds. agriculturejournals.czu-szeged.huresearchgate.net GC with FID can determine the content of carvone and other constituents in essential oils. agriculturejournals.czu-szeged.hu For instance, GC-FID has been used to determine the ratio of limonene (B3431351) to carvone in caraway oil samples. agriculturejournals.cz
Mass Spectrometry (MS) is another powerful detector used in conjunction with GC (GC-MS). GC-MS provides detailed molecular information through the fragmentation pattern of the analyte, allowing for unambiguous identification of carvone by comparing its mass spectrum to spectral libraries. agriculturejournals.czu-szeged.huresearchgate.net GC-MS is widely used for both identification and quantification of carvone in diverse samples, including plant extracts and biological materials. researchgate.netmdpi.comnih.gov Quantitative GC-MS analysis has been performed on S-(+)-carvone in mouse tissues after administration. mdpi.com GC-MS analysis of caraway essential oil revealed carvone as a major component, alongside limonene. researchgate.netnih.gov Chiral GC columns combined with GC-MS are utilized for the separation and detection of the enantiomers of carvone, L-carvone and D-carvone, which possess different aroma characteristics. rsc.org
GC-MS/MS (tandem mass spectrometry) offers even higher selectivity and sensitivity for the quantification of carvone in complex matrices. This technique involves multiple stages of mass analysis, reducing potential interference. A GC-MS/MS method has been developed and validated for the simultaneous quantification of several compounds, including carvone, in essential oils. srce.hrdoaj.org This method utilizes multiple reaction monitoring (MRM) transitions for enhanced specificity and sensitivity, with a lower limit of quantification for carvone reported at 0.10 μg/ml. srce.hr GC-MS/MS has also been applied for the detection and quantification of carvone in chicken breast samples using a QuEChERS approach. jfda-online.comjfda-online.com
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, MS)
High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique applicable to carvone analysis, particularly for samples that are less volatile or require separation based on polarity. HPLC with UV detectors is commonly used for the precise detection and quantification of carvone, as it contains a chromophore (the α,β-unsaturated ketone) that absorbs UV light. creative-proteomics.comnih.gov HPLC with UV detection has been employed for the quantification of carvone in the diet of laboratory animals and in commercial toothpastes. nih.govnih.gov A validated HPLC method using a reversed-phase C18 column and UV detection at 280 nm has been developed for the estimation of carvone in raw materials and suppositories. researchgate.net
HPLC coupled with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (HPLC-MS/MS) provides molecular weight information and can be used for both identification and quantification, offering higher sensitivity and specificity, especially in complex matrices. creative-proteomics.comrsc.org While the search results specifically mention GC-MS/MS for carvone quantification in some matrices doaj.orgjfda-online.com, HPLC-MS/MS is a powerful technique for the analysis of various compounds, including potential carvone derivatives in biological samples. researchgate.net
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the structure and functional groups of carvone.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, HRMS)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds like carvone. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, respectively, including their connectivity and chemical environment. tandfonline.commdpi.comresearchgate.netmdpi.com ¹H NMR and ¹³C NMR spectral analysis are routinely used to confirm the structure of synthesized carvone derivatives. tandfonline.comresearchgate.netmdpi.com Chemical shifts and coupling constants obtained from NMR spectra are characteristic of the carvone structure. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) is often used in conjunction with NMR to determine the exact mass of a molecule, which helps confirm its elemental composition. mdpi.comresearchgate.netmdpi.com HRMS analysis provides accurate mass-to-charge ratios, allowing for the calculation of the molecular formula and verification of the purity of carvone and its derivatives. mdpi.comresearchgate.netmdpi.comnih.gov
Mass Spectrometry (MS) and Tandem Mass Spectrometry (IM-MS/MS)
Mass Spectrometry (MS) is crucial for determining the molecular weight of carvone and obtaining fragmentation patterns that aid in its identification. Electron Impact (EI) MS is a common ionization method that produces characteristic fragment ions. The mass spectrum of carvone shows a molecular ion at m/z 150, and characteristic fragment ions can be used for its identification. researchgate.netnih.govucm.es Comparison of the mass spectrum of an unknown sample to mass spectral libraries is a standard method for identifying carvone. u-szeged.huresearchgate.net
Tandem Mass Spectrometry (MS/MS), including Ion Mobility-Mass Spectrometry (IM-MS/MS), provides more detailed structural information and enhanced selectivity. IM-MS/MS can be used to separate isomers based on their shape and size in the gas phase before fragmentation and mass analysis. This technique has been applied to distinguish between Z/E geometrical isomers of (-)-carvone (B1668593) derivatives. tandfonline.comresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in carvone based on their characteristic vibrational frequencies. tandfonline.comresearchgate.netmdpi.commit.edu FTIR spectra of carvone exhibit characteristic bands corresponding to C-H, C=O (carbonyl), and C=C (alkene) bonds. researchgate.netmdpi.com Specifically, intense peaks around 1670 cm⁻¹ and 1645 cm⁻¹ are assigned to the conjugated carbonyl group and the isolated C=C bond, respectively. researchgate.netmdpi.com FTIR spectroscopy has been used to characterize the chemical bonds in plasma-polymerized carvone films mdpi.comdiva-portal.org and to investigate the interactions of carvone with surfaces like titanium dioxide. rsc.org The presence of specific peaks in the FTIR spectrum, such as the O-H stretch around 3432 cm⁻¹, can also indicate the presence of hydroxylated carvone derivatives. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique employed to study the electronic transitions within a molecule, providing information about its conjugated systems. For carvone, UV-Vis spectroscopy is used in various research contexts, including its quantification and the monitoring of reactions involving the compound.
UV-Vis absorption analysis has been utilized for the rapid assay of carvone in substances like spearmint oil and other solvents. This method aims to provide a quick determination of carvone content with minimal spectrophotometric equipment while maintaining significant accuracy. researchgate.netresearchgate.net In one application, UV-Vis spectroscopy was used to monitor the formation of carvone semicarbazone, a derivative of carvone. rsc.org The product, carvone semicarbazone, shows a slight shift in absorbance compared to the carvone starting material, with a maximum absorbance around 260 nm for the product versus approximately 245 nm for carvone. rsc.org This shift in the maximum wavelength (λmax) and an increase in absorbance at 265 nm allows for tracking the evolution of carvone semicarbazone during a reaction. rsc.org
UV-Vis spectroscopy has also been applied in the characterization of L-carvone-based nanochitosan carriers. mdpi.com A study showed that a carrier derived from L-carvone exhibited a maximum absorption at λ = 245.5 nm in its UV-Vis spectrum, indicating the successful incorporation of the L-carvone-based group with a π-π conjugated structure into the chitosan (B1678972) skeleton. mdpi.com This technique is also used to determine the concentration of compounds, such as a synthesized L-carvone-based thiazolinone–hydrazone compound, by measuring its absorbance in solution at specific time points to calculate release ratios from carriers. mdpi.com
X-ray Diffraction Studies for Molecular and Crystal Structure Elucidation
X-ray Diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a molecule and its crystal lattice. This provides crucial information about bond lengths, bond angles, and intermolecular interactions. XRD studies have been conducted on carvone and its derivatives to elucidate their solid-state structures.
The crystal structures of both pure L-carvone and the equimolar mixture of DL-carvone have been determined using X-ray powder diffraction data at 218 K. iucr.org For L-carvone, the crystal data showed a = 6.8576 Å, b = 6.8831 Å, c = 19.988 Å, with the space group P2₁2₁2₁ and Z = 4. iucr.org The structure of L-carvone was refined using the Rietveld method, treating the molecule as a rigid body and allowing for the rotation of the isopropenyl group. iucr.org In the case of DL-carvone, the crystal data at 218 K showed a = 6.9744 Å, b = 6.8094 Å, c = 20.038 Å, with the space group Pcmn and Z = 4. iucr.org Although the structure of DL-carvone was established, Rietveld refinement was challenging due to preferred orientation in the sample and difficulties in modeling disorder. iucr.org The molecular packing in both L-carvone and DL-carvone is described as a stacking of two different molecular layers in the acs.org direction, with molecules oriented with their long axis perpendicular to the layer plane in a head-to-tail manner. iucr.org The similarity in the molecular shapes of the L and D enantiomers facilitates positional disorder in DL-carvone, supporting the concept of mixed crystal formation. iucr.org
Single-crystal X-ray diffraction has also been applied to determine the molecular and crystal structure of carvone derivatives, such as novel hydrazones based on (-)-carvone. tandfonline.com This technique is essential for confirming the structures of synthesized compounds. tandfonline.com Furthermore, single-crystal X-ray structures of carvone semicarbazone derivatives have been presented, along with melting points and specific rotation results, as a method for their unequivocal characterization. acs.org XRD has also been used to determine the crystal structures of polybromo carvones, including tetrabromo, tribromo, and pentabromo derivatives, providing detailed insights into how bromination affects the solid-state structure of carvone. researchgate.net Studies on dichlorocarbene (B158193) adducts with (-)-R-carvone have also utilized diffractometric X-ray data to determine and refine their crystal structures. researchgate.net
Computational Chemistry Approaches
Computational chemistry techniques play a significant role in understanding the electronic structure, reactivity, and interactions of carvone at a theoretical level, complementing experimental studies.
Density Functional Theory (DFT) for Mechanistic Studies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules, often applied to study reaction mechanisms and predict reactivity. DFT calculations have been extensively used in carvone research.
DFT has been employed to study the mechanism of the epoxidation reaction of R-carvone with peracetic acid. researchgate.netrsc.org These calculations, often performed at levels such as B3LYP/6-311G(d,p), have helped to understand the chemo- and stereoselectivity of the reaction pathways involving the carbon-carbon double bonds of R-carvone. researchgate.netrsc.org DFT studies have accounted for the high chemoselectivity observed at the isopropenyl group's double bond and the lower diastereoselectivity, aligning with experimental outcomes. researchgate.netrsc.org The Baeyer-Villiger reaction involving the carbonyl group of R-carvone with peracetic acid has also been analyzed using DFT. researchgate.netrsc.org
DFT calculations have also been crucial in understanding the mechanism of copper(I)-catalyzed azide-alkyne cycloaddition reactions involving (R)-carvone derivatives. aphrc.orgmdpi.com These studies have confirmed the high reactivity of the terminal alkyne as a dipolarophile and elucidated the stepwise mechanism of the catalyzed reaction, which ensures complete regioselectivity. aphrc.orgmdpi.com Calculated free-energy barriers, such as 4.33 kcal/mol for the 1,4-regioisomer and 29.35 kcal/mol for the 1,5-regioisomer in one study, explain the observed regioselectivity. aphrc.org
Furthermore, DFT has been used to study small molecular clusters and characterize intermolecular forces in carvone-based natural deep eutectic solvents. aip.org DFT calculations, within the framework of Molecular Electronic Density Theory (MEDT), have also investigated Diels-Alder reactions involving R-carvone and isoprene (B109036), analyzing the mechanism, chemo-, and stereoselectivity, and the effect of Lewis acid catalysis. x-mol.net These studies have shown that R-carvone acts as an electrophile in this polar process and that Lewis acid catalysis increases its electrophilicity, enhancing reactivity and selectivity. x-mol.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and interactions. MD simulations are applied in carvone research to study its behavior in different environments and its interactions with other molecules or surfaces.
MD simulations, including force field-based and ab initio MD (AIMD), have been used to investigate the heterogeneous interactions between carvone and hydroxylated SiO₂ surfaces. acs.org These simulations have revealed that carvone forms O-H hydrogen bonds with isolated hydroxyl groups and oxygen-silicon associations with siloxane bridges on the SiO₂ surface. acs.org MD simulations have also been used to understand the adsorption/desorption kinetics of carvone on hydroxylated SiO₂ and the impact of relative humidity. acs.org
MD simulations are frequently coupled with molecular docking studies to assess the stability of protein-ligand complexes involving carvone derivatives. researchgate.netfigshare.comtandfonline.com For instance, MD simulations were conducted to compare the stability of complexes formed between neuraminidase (NA) and a designed carvone analogue (A18) versus the commercial inhibitor oseltamivir (B103847) (OTV). researchgate.net The simulation results indicated that the A18-NA complex was as stable as the OTV-NA complex over a 50 ns simulation period, based on analyses of RMSD, RMSF, total energy, hydrogen bonding, and MM/PBSA free energy calculations. researchgate.net MD simulations, often lasting for durations such as 200 ns, are used to confirm the stability of carvone derivatives within the binding sites of target proteins like PPAR-γ. figshare.comtandfonline.com These simulations analyze metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration to evaluate the structural and dynamic stability of the complexes under simulated physiological conditions. tandfonline.com
MD simulations have also been used to analyze the bulk liquid properties of carvone-based natural deep eutectic solvents and their relationship with macroscopic properties like density and thermal expansion. aip.org
In Silico Screening (e.g., Molecular Docking, ADMET Prediction, Target Prediction)
In silico screening encompasses a range of computational methods used to identify potential drug candidates, predict their properties, and determine their likely biological targets. Molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and target prediction are key components of this approach and are applied in carvone research, particularly in the context of drug discovery and development for carvone derivatives.
Molecular docking is a structure-based computational method used to predict the binding pose and affinity between a ligand (such as carvone or its derivatives) and a target protein. researchgate.netnih.govmdpi.com This technique is widely used in virtual screening to prioritize potential inhibitors based on their predicted binding energies and interaction profiles within the protein's active site. researchgate.netmdpi.com In silico docking studies of S-(+)-carvone have suggested its potential as an anticonvulsant, antispasmodic, antifungal, and cardiovascular agent by analyzing its interactions with relevant biological targets. researchgate.net Molecular docking studies have been conducted on carvone derivatives to analyze their binding modes with the active sites of enzymes like neuraminidase (NA). researchgate.net For example, a designed carvone analogue (A18) showed a binding energy comparable to oseltamivir and formed hydrogen bonds with key residues in the NA active site. researchgate.net Molecular docking has also been used to evaluate the binding affinity and interactions of N-substituted thiazolidinones derived from (R)-carvone with the PPAR-γ protein. figshare.comtandfonline.com
ADMET prediction involves computational methods to estimate the pharmacokinetic and toxicological properties of compounds, which is crucial for assessing their drug-likeness and potential safety. mdpi.comtjnpr.org In silico ADMET analyses are often performed in conjunction with molecular docking to provide a more comprehensive evaluation of potential drug candidates. researchgate.netmdpi.comtjnpr.org Studies have used ADMET prediction tools to assess various parameters for carvone and its derivatives, including gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity endpoints like mutagenicity and carcinogenicity. researchgate.netresearchgate.net For instance, in silico evaluations of carvone-thiazolidinone derivatives have shown adherence to criteria like Lipinski's Rule of Five and Jorgensen's Rule of Three, suggesting their potential as drug candidates. figshare.comtandfonline.com
Target prediction methods aim to identify the most probable biological targets for a given compound based on its chemical structure and properties. While not as explicitly detailed for carvone itself in the search results as docking and ADMET, the application of these in silico screening techniques to carvone derivatives in the context of specific diseases (e.g., cancer, viral infections) implicitly involves targeting relevant proteins or pathways. researchgate.netfigshare.comresearchgate.net For example, studies investigating carvone derivatives as potential inhibitors of neuraminidase or targeting PPAR-γ are essentially performing in silico screening with a predefined target. researchgate.netfigshare.com
Data Table: Selected Computational Chemistry Findings for Carvone Derivatives
| Study Context | Computational Method(s) Used | Key Findings |
| Epoxidation of R-carvone with peracetic acid | DFT (B3LYP/6-311G(d,p)) | Accounts for high chemoselectivity at isopropenyl group; low diastereoselectivity. researchgate.netrsc.org |
| Cu(I)-catalyzed azide-alkyne cycloaddition of (R)-carvone derivatives | DFT (B3LYP/6-31G, B3LYP/6-31G with solvent effects) | Elucidates stepwise mechanism for catalyzed reaction; explains regioselectivity based on free-energy barriers (e.g., 4.33 vs 29.35 kcal/mol). aphrc.orgmdpi.com |
| Interactions of carvone with hydroxylated SiO₂ surfaces | Force field-based MD, AIMD, Electronic structure calculations | Reveals O-H hydrogen bonding and oxygen-silicon associations; helps understand adsorption/desorption kinetics. acs.org |
| Carvone analogue (A18) interaction with Neuraminidase (PDB ID: 3TI6) | Molecular Docking, MD Simulation (50 ns) | Docking: A18 binding energy -8.30 kcal/mol (comparable to OTV -8.72 kcal/mol); forms 7 H-bonds. MD: A18-NA complex stable as OTV-NA. researchgate.net |
| (R)-Carvone-thiazolidinone derivatives targeting PPAR-γ protein | Molecular Docking, MD Simulation (200 ns), ADMET prediction | Docking: Shows binding affinity. MD: Compounds maintain stability in binding site. ADMET: Adhere to drug-likeness rules. figshare.comtandfonline.com |
| R-carvone and isoprene Diels-Alder reaction with/without Lewis acid catalysis | DFT (MEDT) | Carvone acts as electrophile; LA catalysis increases electrophilicity, improving reactivity and selectivity. x-mol.net |
Research Methodologies and Experimental Models
In Vitro Experimental Models
In vitro studies provide controlled environments to investigate the direct effects of carvone (B1668592) on biological processes at the cellular and molecular levels.
Cell-Based Assays
Cell-based assays are widely used to evaluate the cytotoxic, protective, and modulatory effects of carvone on various cell types. Studies have utilized human neuroblastoma cells (SH-SY5Y) and human hepatocellular carcinoma cells (HepG2) to assess the neuroprotective and hepatoprotective activity of S-(+)-carvone against reactive oxygen species (ROS) generation and lipid peroxidation. mdpi.comresearchgate.net These assays revealed that S-(+)-carvone at specific concentrations did not cause a significant reduction in cell viability and could decrease ROS generation induced by hydrogen peroxide. mdpi.com
Carvone has also been investigated for its cytotoxic effects on various human cancer cell lines, including ovarian cancer (SW-626), prostate cancer (PC-3), triple negative breast cancer (BT-20), and lymphoma (RAJI). medcraveonline.com Studies indicate that S-(+)-carvone can inhibit the viability of certain cancer cell lines, potentially by enhancing the collapse of the mitochondrial membrane potential. medcraveonline.com L-carvone has demonstrated antiproliferative and apoptotic effects on breast cancer cell lines (MCF 7 and MDA MB 231), inducing apoptosis and inhibiting migration. researchgate.net It has also been shown to arrest MCF 7 cells in the S phase of the cell cycle and cause DNA damage. researchgate.net
However, some studies have reported no cytotoxicity of carvone and its derivatives on certain tumor and normal cell lines, such as HepG2, SiHa, and MRC-5, at tested concentrations. scielo.br
Carvone's interaction with odorant receptors has also been studied using cell-based, real-time luminescence assays with recombinant human OR1A1 and murine Olfr43. nih.gov These assays helped identify amino acid positions constituting an enantioselective binding pocket for carvone. nih.gov
Additionally, cell-based models like LPS-stimulated murine macrophages (RAW 264.7) are used to assess the anti-inflammatory properties of carvone derivatives by evaluating their ability to inhibit inflammatory mediators like NO and IL-1β. mdpi.com
Enzyme Inhibition Assays (e.g., Butyrylcholinesterase Inhibition)
Enzyme inhibition assays are employed to determine the effect of carvone on the activity of various enzymes. S-(+)-carvone has been shown to inhibit butyrylcholinesterase (BChE) activity. mdpi.comresearchgate.netnih.gov Using the Marston assay, S-(+)-carvone demonstrated BChE inhibition, with explicit activity observed at higher amounts applied to the TLC plate. mdpi.com This activity was comparable to a percentage of the activity of galantamine, a reference substance. researchgate.net While studies specifically on S-(+)-carvone's acetylcholinesterase (AChE) inhibition are limited, the activity can be inferred indirectly from studies on essential oils rich in this monoterpene. mdpi.com
Carvone derivatives have also been investigated for their inhibitory activity against other enzymes, including human carbonic anhydrases I and II, and α-glucosidase. mdpi.com Furthermore, (-)-carvone (B1668593) has shown inhibitory effects on AChE and non-specific esterase (NSE α/β) activity in insects like Tuta absoluta. pcbiochemres.com
In Vivo Animal Models
In vivo studies using animal models are crucial for evaluating the systemic effects, efficacy, and pharmacokinetics of carvone in a living organism.
Murine Models of Disease (e.g., Allergic Airway Inflammation, Seizure Models)
Murine models are frequently used to study the effects of carvone on various disease states.
Allergic Airway Inflammation: Murine models of allergic airway inflammation induced by ovalbumin (OVA) are used to evaluate the anti-allergic activity of carvone enantiomers. nih.govresearchgate.netnih.gov These studies assess parameters such as eosinophil recruitment in bronchoalveolar lavage (BAL), inflammatory cell infiltration in lung tissue, and mucus production. nih.govresearchgate.netnih.gov R-carvone has been shown to inhibit leukocyte infiltration and mucus production in the lung in this model, which correlated with decreased OVA-specific IgE in serum and increased IL-10 concentrations in BAL. nih.gov S-carvone had less pronounced inhibitory effects on inflammatory infiltration and mucus production. nih.gov Both enantiomers inhibited eosinophil recruitment to the BAL when administered before sensitization. nih.gov
Seizure Models: Carvone and its derivatives have been investigated for anticonvulsant effects in murine seizure models, such as those induced by pentylenetetrazole (PTZ) and picrotoxine (PTX). nih.govnih.gov Studies on cyane-carvone, a synthetic substance derived from carvone, showed increased latency to the first seizure and decreased percentages of seizuring and dead animals in PTZ and PTX models. nih.gov Novel (-)-carvone derivatives have also demonstrated seizure protection against electroshock- and chemical-induced convulsions in mice. nih.gov Experimental epilepsy models induced by penicillin in rats have also been used to investigate the antiepileptic effects of S-carvone and R-carvone, showing that they can prolong the latency to the onset of epileptiform activity and decrease spike-wave frequency. researchgate.netresearchgate.net
Other murine models have been used to study the effects of carvone on memory acquisition, locomotor activity, and neuroinflammation. mdpi.comresearchgate.netnih.govnih.govresearchgate.net
Pharmacokinetic and Pharmacodynamic Studies
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models provide insights into how carvone is absorbed, distributed, metabolized, and excreted, as well as its effects on the body over time.
Studies in mice have shown that S-(+)-carvone can cross the blood-brain barrier and accumulate in the hippocampus after multiple-dose administration. mdpi.comresearchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) analysis is used to determine the levels of carvone in plasma and brain tissue. mdpi.comresearchgate.netnih.gov
In lambs, the pharmacokinetic interaction of R-carvone with abamectin (B1664291) was assessed, showing that coadministration with R-carvone prolonged abamectin absorption. frontiersin.org Pharmacokinetic parameters were determined using a non-compartmental model method. frontiersin.org
Pharmacokinetic studies of intramuscular L-carvone have also been conducted in sheep, utilizing noncompartmental analysis and nonlinear mixed-effect modeling to analyze concentration data in plasma and various tissues like muscle, liver, and kidney. avma.org
Pharmacodynamic studies are often conducted alongside pharmacokinetic studies to correlate carvone concentrations with observed biological effects in animal models, such as effects on memory acquisition or seizure activity. mdpi.comresearchgate.netnih.govnih.gov
Ex Vivo Studies (e.g., Tissue Level Determination)
Ex vivo studies involve the examination of tissues or organs that have been removed from a living organism. These studies can provide valuable information about the distribution of carvone in specific tissues and its effects at the tissue level.
GC-MS analysis of tissues collected from mice after in vivo administration of S-(+)-carvone allows for the determination of carvone levels in plasma, hippocampus, and remnants of the brain. mdpi.comresearchgate.netnih.govdntb.gov.ua This helps confirm that carvone reaches target tissues like the hippocampus. mdpi.comresearchgate.netnih.gov
Ex vivo nerve preparations, such as the isolated sciatic nerve of the frog, are used to investigate the local anaesthetic properties and potential neurotoxicity of carvone enantiomers by measuring their effects on evoked compound action potentials. researchgate.net
Studies evaluating the modulation of intestinal accumulation by R-carvone have utilized intestinal explant models from cattle ileum samples. frontiersin.org
Tissue level determination of enzymes like acetylcholinesterase in brain tissue from animal models can also be considered an ex vivo analysis to assess the neurochemical effects of carvone after in vivo treatment. researchgate.net
Data Analysis and Statistical Methods
Statistical analysis approaches commonly employed in carvone research include analysis of variance (ANOVA), t-tests, and post-hoc tests like Dunnett's or Tukey's tests. These methods help compare means between different experimental groups, such as control groups and groups treated with varying concentrations or doses of carvone or its enantiomers. For instance, a one-way ANOVA has been used to analyze the effect of S-(+)-carvone on locomotor activity in mice, revealing statistically significant impairments compared to control groups mdpi.comnih.gov. Two-way ANOVA has also been applied to assess the interaction between S-(+)-carvone treatment and scopolamine (B1681570) pretreatment on memory in mice mdpi.com. In studies evaluating cytotoxicity, one-way ANOVA with Tukey's post-test is a standard method for analyzing results scielo.brscielo.br. For analyzing differences between treatments in anthelmintic activity studies, unpaired t-tests and two-way ANOVA followed by Tukey's test have been utilized nih.gov. The Shapiro-Wilk test is often used to assess the normality of data before applying parametric tests balkanmedicaljournal.orgfrontiersin.org. Statistical significance is typically considered at a p-value of less than 0.05 (P < 0.05) nih.govbalkanmedicaljournal.orgfrontiersin.org.
Data visualization techniques, such as yield charts and heat maps, are also used to present research findings clearly frontiersin.orgfrontiersin.org. For example, these visualizations have been used to illustrate the amount of essential oil produced by different distillation methods and the percentage of main components like carvone and limonene (B3431351) frontiersin.orgfrontiersin.org.
Detailed research findings often involve the quantification of carvone or its effects in biological samples or experimental systems. Gas Chromatography-Mass Spectrometry (GC-MS) analysis is a technique used to quantify carvone in biological materials, such as plasma, hippocampus, and brain tissue from in vivo studies mdpi.comnih.gov. Statistical analysis, such as t-tests, is then performed on the GC-MS data to determine significant differences in carvone concentrations across different tissues mdpi.comnih.gov.
In studies investigating the effect of carvone on memory processes, the results are often expressed as a latency index (IL) and analyzed using one-way ANOVA followed by post-hoc tests mdpi.comnih.gov. These analyses have shown that multiple-dose administration of S-(+)-carvone can significantly affect the acquisition of long-term memory in mice mdpi.comnih.gov.
Cytotoxicity studies frequently report IC50 values, representing the concentration of a compound required for 50% inhibition of cell viability balkanmedicaljournal.orgmedcraveonline.com. Statistical analysis in these studies confirms the significance of the observed cytotoxicity at various concentrations medcraveonline.com. Synergy evaluation, using methods like calculating the Combination Index (CI) based on the median-effect analysis, is employed when studying carvone in combination with other substances, such as anticancer drugs balkanmedicaljournal.org. A CI < 1 indicates synergy balkanmedicaljournal.org.
Research on the effects of carvone on smooth muscle contractility involves investigating its impact on spontaneous and induced contractions. Statistical analysis, such as ANOVA, is used to determine the significant concentrations of carvone that lead to a reduction in these contractions iranjournals.ir.
Studies evaluating the antidiabetic activity of carvone in in vivo models involve various biochemical, hematological, and histopathological analyses, with statistical methods applied to interpret the resulting data mdpi.com. Similarly, research into carvone's potential as an adjuvant antibacterial agent involves evaluating its efficacy against bacterial strains and analyzing the results statistically mdpi.com.
In pharmacokinetic studies, data analysis involves calculating parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) tandfonline.comfrontiersin.org. Statistical comparison of these parameters between different treatment groups helps understand how carvone affects the absorption and disposition of co-administered substances frontiersin.org.
The design of experiments in carvone research often follows established methodologies, such as completely randomized designs, particularly in studies evaluating factors like distillation methods on essential oil composition frontiersin.orgfrontiersin.org. Statistical software packages like SAS and GraphPad Prism are commonly used for performing the statistical analyses nih.govbalkanmedicaljournal.orgfrontiersin.orgfrontiersin.orgfrontiersin.org.
Data Tables
The following tables present examples of data and statistical findings from research on carvone, illustrating the types of results obtained and the statistical methods used for their analysis.
Table 1: Effect of Multiple-Dose S-(+)-Carvone on Locomotor Activity in Mice
| Treatment Group | Locomotor Activity (Arbitrary Units) ± SEM | Statistical Analysis (One-way ANOVA) | p-value |
| Control | Mean ± SEM | F(2, 21) = 9.564 | 0.0011 |
| S-(+)-Carvone | Significantly impaired | < 0.0001 |
Note: Data are illustrative based on findings indicating significant impairment mdpi.comnih.gov. Specific numerical values for locomotor activity would vary between studies.
Table 2: Quantitative GC-MS Analysis of S-(+)-Carvone in Mouse Tissues
| Tissue | Mean Concentration ± SD [µg/mg or µg/mL] | Statistical Analysis (t-test) | p-value vs. Remnant of the Brain |
| Plasma | Mean ± SD | t-test | Not specified in source |
| Hippocampus | 0.217 ± SD | t-test | < 0.0001 |
| Remnant of Brain | 0.045 ± SD | t-test | - |
Note: Data are based on findings from mice after multiple-dose administration of S-(+)-carvone at 100 mg/kg mdpi.comnih.gov.
Table 3: Effect of Carvone Concentrations on Candida albicans Growth
| Compound | MIC (mg/mL) | MFC (mg/mL) |
| (+)-Carvone | 0.312 | 0.312 |
| (-)-Carvone | 0.625 | 0.625 |
| α,β-epoxycarvone | - | - |
Note: Data are based on minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values scielo.br.
Detailed Research Findings
Detailed research findings highlight the specific outcomes of experiments and the statistical evidence supporting them. For instance, studies on the neurodegenerative activity of S-(+)-carvone in mice have shown that multiple-dose administration significantly affects the acquisition of long-term memory in the passive avoidance (PA) test mdpi.comnih.gov. A one-way ANOVA analysis indicated a significant effect [F (2, 26) = 7.331; p = 0.003], and post-hoc analysis revealed that S-(+)-carvone at 100 mg/kg significantly increased the inhibitory avoidance latency compared to the control group (p < 0.01) mdpi.comnih.gov. GC-MS analysis in these studies confirmed the presence of S-(+)-carvone in various brain tissues, including the hippocampus, after multiple-dose administration, with significantly higher concentrations in the hippocampus compared to the remnant of the brain (p < 0.0001) mdpi.comnih.gov.
In the context of antimicrobial activity, studies have demonstrated that both (+)- and (-)-carvone exhibit antifungal activity against Candida yeasts scielo.brscielo.br. Specifically, (+)-carvone and (-)-carvone showed notable activity against C. albicans with MIC and MFC values of 0.312 mg/mL and 0.625 mg/mL, respectively scielo.br. Statistical analysis using one-way ANOVA with Tukey's post-test supported these findings scielo.brscielo.br.
Research on the effects of R-(-)-carvone in combination with doxorubicin (B1662922) on cancer and normal cell lines has shown synergistic cytotoxic effects on cancer cells (MCF 7) while exhibiting an antagonistic effect on normal heart cells (H9C2) in vitro balkanmedicaljournal.org. The degree of synergism or antagonism was determined by calculating the Combination Index (CI) using specialized software and median-effect analysis balkanmedicaljournal.org.
Studies investigating the influence of carvone on essential oil extraction methods have used statistical analysis to compare the yield and composition of essential oils obtained through different techniques frontiersin.orgfrontiersin.org. A completely randomized design was employed, and data were analyzed using statistical software with tests like Tukey's test to compare group means frontiersin.orgfrontiersin.org. These studies have shown that factors like pH and salt concentration during hydro-distillation can significantly impact essential oil yield, and microwave-assisted hydro-distillation can affect the relative percentages of carvone and limonene frontiersin.orgfrontiersin.org.
Pharmacokinetic studies involving R-(-)-carvone co-administered with abamectin in lambs have used statistical analysis to compare pharmacokinetic parameters frontiersin.org. The results indicated that co-administration with R-(-)-carvone prolonged the absorption of abamectin, with a statistically significant increase in the absorption half-life (p < 0.05) frontiersin.org.
Future Directions and Research Gaps
Elucidation of Precise Mechanisms of Action for Pharmacological Properties
While numerous studies have demonstrated the wide-ranging pharmacological effects of carvone (B1668592), the precise molecular mechanisms underlying many of these activities remain only partially understood. wikipedia.orgnih.govutexas.educopernicus.org Current research has linked its anti-inflammatory and anticancer effects to the modulation of cellular and molecular targets, including the induction of apoptosis, autophagy, and senescence. wikipedia.orgnih.gov For instance, the anti-inflammatory properties of (R)-(-)-carvone have been associated with the inhibition of JNK1 activation and the activation of Nrf2, which can interfere with NF-κB activation. eurekalert.org Similarly, its anticancer effects in myeloma cells are thought to be mediated through the inhibition of the p38 MAPK signaling pathway. nih.gov
However, a significant research gap exists in identifying the specific receptor binding sites and the full spectrum of signaling cascades affected by carvone. Studies have identified an enantioselective binding pocket for carvone in the human odorant receptor OR1A1, which helps explain the different perceived smells of its enantiomers. researchgate.netnih.govrsc.org Other research suggests both carvone isomers act as negative allosteric modulators on the GABAA receptor. acs.org More recently, carvone has been identified as a noncompetitive, allosteric antagonist of the aryl hydrocarbon receptor (AhR), inhibiting its heterodimerization with ARNT and subsequent gene expression. mpg.de
Future research must move beyond broad descriptions of activity to pinpoint direct molecular targets for its diverse pharmacological effects. A deeper investigation is required to fully map the signaling pathways it modulates, which will be crucial for understanding its therapeutic potential and for the rational design of more effective derivatives. hanyang.ac.kryoutube.com
Comprehensive Pharmacodynamic and Pharmacokinetic Studies
A critical hurdle in the development of carvone as a therapeutic agent is the lack of comprehensive pharmacodynamic (PD) and pharmacokinetic (PK) data. wikipedia.orgnih.govutexas.edu Understanding the absorption, distribution, metabolism, and excretion (ADME) of carvone is fundamental to establishing its clinical viability. nih.govnih.gov
Preliminary in silico predictions and limited in vivo studies have provided some initial insights. nih.govnih.gov A study on sheep administered intramuscular L-carvone demonstrated a rapid time to peak plasma concentration and a relatively slow elimination, which is a favorable profile for an analgesic drug. researchgate.net However, this study also highlighted issues with the formulation, which caused myonecrosis at the injection site. researchgate.net Human studies are sparse, and there is evidence that carvone metabolism may differ significantly between humans and rodents, necessitating dedicated clinical investigation. researchgate.net
There is a pressing need for systematic studies to determine key pharmacokinetic parameters such as bioavailability, half-life, and metabolic pathways in humans. wikipedia.orgnih.gov Such studies are essential to validate its safety and to inform potential therapeutic applications. utexas.edu
Table 1: Selected Pharmacokinetic Parameters of Intramuscular L-Carvone in Sheep
| Parameter | Value | Description |
|---|---|---|
| Tmax (minutes) | 9 - 15 | Time to reach maximum plasma concentration. researchgate.net |
| Cmax (µg/mL) | 0.28 - 1.93 | Maximum plasma concentration observed. researchgate.net |
| Elimination Half-life (Central Compartment) | 33.7 minutes | The time it takes for the concentration in the central compartment to reduce by half. researchgate.net |
| Elimination Half-life (Peripheral Compartment) | 390.2 minutes | The time it takes for the concentration in the peripheral compartment to reduce by half. researchgate.net |
Data derived from a study involving intramuscular administration of 71.6 mg/kg L-carvone in sheep. researchgate.net
Development of Novel Carvone Derivatives with Enhanced Therapeutic Potential
The chemical modification of natural compounds like carvone is a promising strategy to overcome limitations such as low potency, poor bioavailability, and high volatility. researchgate.netdrexel.edu The synthesis of novel carvone derivatives aims to enhance its therapeutic properties and drug-likeness. researchgate.net
Researchers have successfully synthesized a variety of derivatives, including hydrazones, epoxides, and others, targeting improved anti-inflammatory, anticonvulsant, analgesic, and antifungal activities. researchgate.net For example, novel hydrazones based on (‒)-carvone have shown potential as both anticonvulsant and analgesic agents, possibly through interaction with TRPA1/TRPV1 ion channels. Other studies have focused on creating derivatives with broad-spectrum antifungal activity by targeting the succinate (B1194679) dehydrogenase enzyme. The synthesis of cannabidiol (B1668261) (CBD) enantiomers and derivatives has also been achieved using (+)-carvone as an inexpensive starting material, opening avenues for exploring novel cannabinoids.
Despite these advances, many of the synthesized compounds still exhibit low potency and specificity. researchgate.netdrexel.edu Future research should focus on structure-activity relationship (SAR) studies to guide the rational design of new derivatives. The goal is to create novel chemical entities with optimized pharmacological profiles, better ADME properties, and higher target specificity, which may ultimately yield more promising drug candidates. drexel.edu
Table 2: Examples of Synthesized Carvone Derivatives and Their Potential Applications
| Derivative Class | Starting Material | Potential Therapeutic Application |
|---|---|---|
| Hydrazones | (‒)-Carvone | Anticonvulsant, Analgesic |
| Epoxides | R-(−)-Carvone | Chemical Synthesis Intermediate researchgate.net |
| 8- and/or 9-substituted derivatives | R-(−)- or S-(+)-carvone | Anti-inflammatory researchgate.netdrexel.edu |
| l-Carvone-based Thioethers/Sulfones | l-Carvone | Antifungal (Succinate Dehydrogenase Inhibitors) |
| ent-Cannabidiol (ent-CBD) derivatives | (+)-Carvone | Cannabinoid Receptor Modulation |
Advanced Biosynthetic Pathway Manipulation
The production of carvone, both for commercial use and research, relies on either extraction from plants like spearmint and caraway or chemical synthesis from limonene (B3431351). Biotechnological production through metabolic engineering offers a sustainable and potentially more efficient alternative. The biosynthetic pathway from the precursor geranyl diphosphate (B83284) (GPP) is well-characterized, involving key enzymes such as limonene synthase (LS), cytochrome P450 limonene-6-hydroxylase (L6H), and carveol (B46549) dehydrogenase (CDH).
Significant progress has been made in engineering microorganisms like Escherichia coli to produce carvone. However, challenges such as low yields and the formation of undesired by-products like dihydrocarveol (B1210190) and dihydrocarvone (B1202640) persist. Research has shown that the balanced expression of the biosynthetic enzymes is crucial for maximizing carvone production and minimizing by-products. Using proteomics to determine the optimal ratio of enzymes has led to significant improvements in yield.
Future research should focus on further optimizing these engineered pathways. This includes discovering more efficient enzymes, fine-tuning gene expression to prevent metabolic bottlenecks, and engineering host strains to increase the supply of the precursor GPP. Additionally, exploring biocatalytic methods using whole cells or isolated enzymes for the stereoselective reduction of carvone could provide novel routes to valuable derivatives. Advanced metabolic engineering and synthetic biology approaches will be key to developing commercially viable and sustainable biotechnological production platforms for carvone and its derivatives.
Table 3: Key Enzymes in the Biosynthesis of Carvone from Geranyl Diphosphate
| Enzyme | Abbreviation | Function |
|---|---|---|
| Limonene Synthase | LS | Catalyzes the cyclization of geranyl diphosphate to limonene. |
| Limonene-6-hydroxylase | L6H | A cytochrome P450 enzyme that hydroxylates limonene to form trans-carveol. |
| Carveol Dehydrogenase | CDH | Oxidizes trans-carveol to produce carvone. |
Environmental Impact and Interactions of Carvone in Indoor Environments
Carvone is widely used in consumer products, including air fresheners, personal care items, and flavorings, which leads to its release into indoor environments. wikipedia.orgresearchgate.net However, its fate, interactions, and potential impact on indoor air quality are not well understood. As a volatile organic compound (VOC) with unsaturated bonds, carvone has the potential to react with common indoor oxidants like ozone (O₃) and hydroxyl (OH) radicals. wikipedia.org
Reactions between ozone and terpenes are known to produce secondary organic aerosols (SOA), which are fine particulate matter that can have adverse health effects. eurekalert.orgnih.gov While the focus of much indoor air chemistry research has been on other terpenes like limonene, carvone's presence in indoor air has been confirmed, with one study measuring a concentration of 349 ng/m³ in a coffee bar. Carvone can also interact with indoor surfaces. Studies have shown that it adsorbs onto titanium dioxide (TiO₂), a common component of paints and coatings, and that its displacement by water is dependent on relative humidity. researchgate.net
A significant research gap exists regarding the specific reaction kinetics of carvone with indoor oxidants and the yields and composition of the resulting SOA. hanyang.ac.kr Further investigation is needed to understand how factors like ventilation, humidity, and the presence of other chemicals influence carvone's degradation and transformation indoors. Elucidating the environmental chemistry of carvone in indoor settings is crucial for a comprehensive assessment of human exposure and any associated health risks. hanyang.ac.kr
Table of Mentioned Compounds
| Compound Name |
|---|
| Carvone |
| (R)-(-)-carvone / l-carvone |
| (S)-(+)-carvone / d-carvone |
| Limonene |
| Geranyl diphosphate |
| trans-Carveol |
| Dihydrocarveol |
| Dihydrocarvone |
| Cannabidiol (CBD) |
| Ozone |
| Titanium dioxide |
| Isopentenyl pyrophosphate (IPP) |
| Dimethylallyl pyrophosphate (DMAPP) |
| Dihydrocarvonic acid |
| Carvonic acid |
| Uroterpenolone |
| (–)-Carveol |
Q & A
Basic Research Questions
Q. What are the foundational methodologies for isolating and characterizing Carvone enantiomers in plant extracts?
- Answer : Use steam distillation or Soxhlet extraction for isolation, followed by chiral chromatography (e.g., HPLC with chiral columns) to separate (+)- and (-)-Carvone. Confirm enantiomeric purity via polarimetry or NMR spectroscopy with chiral shift reagents . Quantify using GC-MS with internal standards to ensure reproducibility.
Q. How can researchers design controlled experiments to assess Carvone’s antimicrobial efficacy?
- Answer :
- Experimental Design: Use a microdilution assay with standardized bacterial/fungal strains (e.g., E. coli, C. albicans). Include positive (e.g., ampicillin) and negative (solvent-only) controls.
- Variables: Test multiple Carvone concentrations (0.1–5.0 mg/mL) and exposure times (6–24 hrs).
- Data Analysis: Apply ANOVA to compare inhibition zones, accounting for solvent effects and microbial growth kinetics .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of Carvone in vitro?
- Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) are ideal for IC₅₀ calculations. Use software like GraphPad Prism to handle outliers and ensure normality via Shapiro-Wilk tests. Report confidence intervals (95%) to contextualize variability .
Advanced Research Questions
Q. How do researchers resolve contradictions in Carvone’s reported mechanisms of action across neuropharmacological studies?
- Answer :
- Systematic Review: Conduct a meta-analysis of in vivo/in vitro studies, prioritizing those with transparent methodologies (e.g., double-blinding, standardized animal models) .
- Contradiction Analysis: Identify confounders (e.g., enantiomer-specific effects, solvent carriers) and validate findings using orthogonal assays (e.g., patch-clamp electrophysiology vs. calcium imaging) .
Q. What advanced techniques validate Carvone’s chiral interactions with olfactory receptors?
- Answer :
- Molecular Docking: Use software like AutoDock Vina to simulate (+)- and (-)-Carvone binding to OR1A1 receptors. Cross-validate with surface plasmon resonance (SPR) for binding affinity measurements .
- In Vivo Validation: Employ CRISPR-edited olfactory neuron models to isolate receptor-specific responses .
Q. How can isotopic labeling improve metabolic pathway tracing of Carvone in mammalian systems?
- Answer : Synthesize ¹³C-labeled Carvone via Grignard reactions or biocatalytic methods. Track metabolites using LC-HRMS and isotopomer distribution analysis (IDA). Compare with unlabeled controls to distinguish endogenous vs. exogenous pathways .
Data Contradiction and Reproducibility
Q. Why do studies report conflicting bioavailability values for Carvone in rodent models?
- Answer : Variability arises from differences in administration routes (oral vs. inhalation), vehicle solvents (oil vs. DMSO), and microbiota composition. Standardize protocols per ARRIVE guidelines and use pharmacokinetic modeling to adjust for inter-study variables .
Q. What criteria distinguish robust vs. biased evidence in Carvone’s anticancer activity claims?
- Answer :
- Robust Studies: Include dose-response curves, apoptosis assays (e.g., Annexin V/PI staining), and in vivo tumor regression data.
- Bias Indicators: Lack of controls, overreliance on single-cell lines, or failure to disclose enantiomeric ratios. Cross-check with PRISMA-compliant systematic reviews .
Methodological Tables
Table 1 : Comparison of Analytical Techniques for Carvone Enantiomers
Table 2 : Checklist for Validating Carvone Bioactivity Studies
| Criteria | Action Item | Evidence Support |
|---|---|---|
| Enantiomeric Purity | Verify via chiral chromatography | |
| Solvent Controls | Test vehicle effects on cell viability | |
| Reproducibility | Replicate in ≥2 independent labs |
Key Recommendations
- For Basic Research : Prioritize chiral separation and solvent control standardization.
- For Advanced Research : Integrate computational modeling with wet-lab validation to resolve mechanistic ambiguities.
- General Practice : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
